Oleic Acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(Z)-octadec-9-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h9-10H,2-8,11-17H2,1H3,(H,19,20)/b10-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQPPMHVWECSIRJ-KTKRTIGZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34O2, Array | |
| Record name | OLEIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8962 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | OLEIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1005 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
28325-80-6, 7049-68-5, 29857-65-6 | |
| Record name | 9-Octadecenoic acid (9Z)-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28325-80-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 9-Octadecenoic acid (9Z)-, dimer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7049-68-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 9-Octadecenoic acid (9Z)-, trimer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29857-65-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID1025809 | |
| Record name | Oleic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1025809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Oleic acid is a colorless to pale yellow liquid with a mild odor. Floats on water. (USCG, 1999), Liquid; Liquid, Other Solid; NKRA; Other Solid, Liquid with odor of lard; Darkens with air exposure; Purified grades: White liquid; Commercial grades: Yellow to red liquid; [Hawley] Colorless or light yellow liquid; mp = 4 deg C; [MSDSonline], Liquid, COLOURLESS LIQUID. TURNS YELLOW-TO-BROWN ON EXPOSURE TO AIR., colourless to pale yellow, oily liquid with a characteristic lard-like odour | |
| Record name | OLEIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8962 | |
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| Record name | 9-Octadecenoic acid (9Z)- | |
| Source | EPA Chemicals under the TSCA | |
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| Record name | Oleic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/6455 | |
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| Record name | Oleic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000207 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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| Record name | OLEIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1005 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Oleic Acid | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/68/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
547 °F at 100 mmHg (NTP, 1992), 286 °C at 100 mm Hg, Boiling Point - Decomposes at 360 °C and 1 atm | |
| Record name | OLEIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8962 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | OLEIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1240 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
372 °F (NTP, 1992), 189 °C, 390-425 °F (open cup), 372 °F (189 °C) (closed cup), 189 °C c.c. | |
| Record name | OLEIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8962 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Oleic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/6455 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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| Record name | OLEIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1240 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | OLEIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1005 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
Insoluble (NTP, 1992), Practically insol in water; sol in chloroform; ether; fixed & volatile oils; alcohol; benzene, Miscible with ethanol, ether, acetone, benzene, chloroform, carbon tetrachloride, Miscible with methanol, Solubility in water: none, insoluble in water; miscible in alcohol, ether, fixed oils | |
| Record name | OLEIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8962 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | OLEIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1240 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | OLEIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1005 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Oleic Acid | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/68/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.89 at 77 °F (USCG, 1999) - Less dense than water; will float, 0.895 at 25 °C/25 °C, Yellowish, oily liquid; density 0.87; bp 205-206 °C (some decomposition). Insoluble in water; miscible with alcohol, ether /Ethyl ester/, Relative density (water = 1): 0.89, 0.892-0.898 | |
| Record name | OLEIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8962 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | OLEIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1240 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | OLEIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1005 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Oleic Acid | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/68/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Vapor Pressure |
0.00000055 [mmHg], 5.46X10-7 mm Hg at 25 °C | |
| Record name | Oleic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/6455 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | OLEIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1240 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless or nearly colorless liq (above 5-7 °C), YELLOWISH, OILY LIQUID, WATER-WHITE LIQUID | |
CAS No. |
112-80-1, 68412-07-7, 2027-47-6 | |
| Record name | OLEIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8962 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Oleic acid | |
| Source | CAS Common Chemistry | |
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| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Oleic acid [NF] | |
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| Record name | 9-Octadecenoic acid (9Z)-, sulfurized | |
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| Record name | oleic acid | |
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| Record name | 9-Octadecenoic acid (9Z)- | |
| Source | EPA Chemicals under the TSCA | |
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| Record name | 9-Octadecenoic acid | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Oleic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1025809 | |
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| Record name | Oleic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.643 | |
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| Record name | 9-octadecenoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.344 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | Oleic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2UMI9U37CP | |
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| Record name | OLEIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1240 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Oleic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000207 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | OLEIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1005 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
61.3 °F (NTP, 1992), 16.3 °C, 13.4 °C | |
| Record name | OLEIC ACID | |
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| Record name | OLEIC ACID | |
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| Record name | Oleic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000207 | |
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| Record name | OLEIC ACID | |
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Biological Roles and Cellular Mechanisms of Oleic Acid
Oleic Acid's Role in Lipid Metabolism and Energy Homeostasis
This compound is a central molecule in the regulation of lipid metabolism and the maintenance of cellular energy balance. It serves as a primary substrate for energy production through beta-oxidation and is also a key component in the synthesis and storage of lipids.
Beta-Oxidation Pathways of this compound
Beta-oxidation is the catabolic process by which fatty acid molecules are broken down to produce energy. wikipedia.org For this compound, this process occurs in both the mitochondria and peroxisomes. nih.gov
Mitochondrial Beta-Oxidation : The primary pathway for this compound catabolism occurs in the mitochondria. nih.gov This multi-step process involves a series of enzymatic reactions that sequentially cleave two-carbon units from the fatty acyl-CoA molecule, producing acetyl-CoA, NADH, and FADH2. libretexts.org Because this compound is a monounsaturated fatty acid with a cis double bond, its complete oxidation requires an additional enzyme, enoyl-CoA isomerase, to convert the cis-Δ3 bond to a trans-Δ2 bond, which can then be processed by the standard beta-oxidation enzymes. wikipedia.org The generated acetyl-CoA enters the citric acid cycle, while NADH and FADH2 are used in the electron transport chain to produce ATP. wikipedia.org
Peroxisomal Beta-Oxidation : Peroxisomes also contribute to the breakdown of fatty acids, particularly very-long-chain fatty acids. libretexts.org While mitochondria are the main site for this compound oxidation, peroxisomal beta-oxidation can also occur. nih.gov A key difference in the peroxisomal pathway is the initial dehydrogenation step, which is catalyzed by an acyl-CoA oxidase that transfers electrons directly to oxygen, producing hydrogen peroxide (H2O2). libretexts.org This H2O2 is then detoxified to water by catalase. libretexts.org The subsequent steps are similar to mitochondrial beta-oxidation, but the process in peroxisomes is less efficient at producing ATP. researchgate.net
| Feature | Mitochondrial Beta-Oxidation | Peroxisomal Beta-Oxidation |
| Location | Mitochondrial matrix | Peroxisomes |
| Primary Substrates | Short, medium, and long-chain fatty acids | Very-long-chain fatty acids, branched-chain fatty acids |
| First Enzyme | Acyl-CoA Dehydrogenase | Acyl-CoA Oxidase |
| Electron Acceptor in First Step | FAD | Oxygen (O2) |
| Byproduct of First Step | FADH2 | Hydrogen Peroxide (H2O2) |
| Energy Production | High ATP yield | Lower ATP yield |
De Novo Lipogenesis and this compound Integration
De novo lipogenesis (DNL) is the metabolic pathway for synthesizing fatty acids from non-lipid precursors, primarily carbohydrates. youtube.com The end product of DNL is typically palmitic acid (a saturated fatty acid), which can then be elongated and desaturated to form other fatty acids, including this compound. mdpi.com The key enzyme in this conversion is stearoyl-CoA desaturase-1 (SCD1), which introduces a double bond in stearic acid to produce this compound. mdpi.com
This compound as a Substrate for Complex Lipid Synthesis
Beyond its role in energy storage, this compound is a crucial building block for various complex lipids that are essential for cellular structure and function. nih.gov These include:
Phospholipids (B1166683) : As a major component of phospholipids, this compound contributes to the fluidity and integrity of cellular membranes. nih.govopenstax.org Phospholipids are synthesized in the endoplasmic reticulum, where this compound is esterified to the glycerol (B35011) backbone. aocs.org The incorporation of this compound into phospholipids like phosphatidylcholine and phosphatidylethanolamine (B1630911) is vital for membrane dynamics. openstax.orgaocs.org
Cholesterol Esters : this compound is a preferred fatty acid for the esterification of cholesterol to form cholesterol esters. This process is important for cholesterol transport in lipoproteins and for storing cholesterol within cells to prevent its cytotoxic effects.
Other Bioactive Lipids : this compound is a precursor for the synthesis of other bioactive lipid molecules, such as oleoylethanolamide (OEA). nih.gov OEA is an endogenous lipid that has been shown to regulate feeding behavior and energy homeostasis. nih.gov
This compound in Cellular Signaling and Receptor Interactions
This compound is not merely a metabolic substrate but also acts as a signaling molecule, modulating key intracellular pathways that control cell growth, proliferation, and survival.
Phosphatidylinositol 3-Kinase/Akt Signaling Pathway Modulation by this compound
The Phosphatidylinositol 3-Kinase (PI3K)/Akt pathway is a critical signaling cascade that regulates numerous cellular processes. Research has demonstrated that this compound can modulate this pathway in various cell types. In some contexts, such as endometrial cancer cells, this compound has been shown to inhibit the PI3K/Akt/mTOR pathway, leading to anti-proliferative effects. mdpi.com Conversely, in other cell types, this compound can activate the PI3K/Akt pathway. researchgate.net For instance, in hepatocytes, this compound has been observed to protect against cellular injury by inhibiting this pathway. nih.gov This activation can be mediated through G-protein coupled receptors (GPCRs) like FFAR4 (also known as GPR120), which, upon binding this compound, can trigger a signaling cascade involving PI3K and Akt. babraham.ac.uk
Mitogen-Activated Protein Kinase (MAPK) and Extracellular Signal-Regulated Kinase (ERK) Activation by this compound
The Mitogen-Activated Protein Kinase (MAPK) pathways, including the Extracellular signal-Regulated Kinase (ERK) cascade, are central to the regulation of gene expression, cell proliferation, and differentiation. mdpi.com this compound has been shown to influence the MAPK/ERK pathway. researchgate.net In breast cancer cells, for example, this compound can induce the activation of ERK1/2. researchgate.net This activation can be initiated through the transactivation of the Epidermal Growth Factor Receptor (EGFR) and the involvement of Src kinase. researchgate.net The activation of GPCRs by this compound can also lead to the stimulation of the MAPK pathway. nih.gov However, the effect of this compound on this pathway can be cell-type specific. In some instances, this compound has been found to inhibit the activation of other MAPK family members like JNK and p38, thereby exerting anti-inflammatory effects. researchgate.net
| Signaling Pathway | General Function | Effect of this compound (Context-Dependent) |
| PI3K/Akt | Cell survival, growth, proliferation | Can be either inhibitory (e.g., in some cancer cells) or activatory (e.g., via GPCRs) mdpi.comresearchgate.netbabraham.ac.uk |
| MAPK/ERK | Gene expression, cell proliferation, differentiation | Can be activatory (e.g., in breast cancer cells via EGFR transactivation) or inhibitory for other MAPK members (e.g., JNK, p38) researchgate.netresearchgate.net |
Protein Kinase C (PKC) and Intracellular Calcium Mobilization Mediated by this compound
This compound is a significant modulator of intracellular signaling pathways, notably those involving Protein Kinase C (PKC) and calcium (Ca2+) mobilization. Research in isolated hepatocytes has demonstrated that this compound prompts a time- and dose-dependent translocation of PKC from the cytosol to cellular membranes. nih.gov This activation of PKC is a complex process influenced by at least three factors: the direct action of the fatty acid itself, the diacylglycerol synthesized from this compound, and a resultant rise in cytosolic calcium concentration. nih.gov
Studies focusing on the specific isoforms of PKC have revealed that the β isoenzyme is preferentially moved to the membrane compartment in hepatocytes following exposure to oleate (B1233923). nih.gov The activation of PKC by this compound leads to downstream effects, such as an increase in the phosphorylation of an 82 kDa protein, similar to the action observed with the PKC activator phorbol (B1677699) dibutyrate. nih.gov
The role of this compound in triggering intracellular calcium release has been confirmed in various cell types. In bovine neutrophils, this compound induces a dose-dependent mobilization of intracellular calcium. nih.gov This effect is critical for subsequent cellular responses, as chelating intracellular calcium significantly reduces this compound-induced superoxide (B77818) production and CD11b expression. nih.gov This suggests that many of this compound's effects on neutrophil function are dependent on intracellular calcium signaling. nih.gov The mechanism may involve G-protein coupled receptors, as the GPR40 receptor, which recognizes this compound, has been identified in these cells, and its selective activation also triggers calcium mobilization. nih.gov
Peroxisome Proliferator-Activated Receptors (PPARs) and Oleoylethanolamide (OEA) Signaling
This compound serves as a precursor to the bioactive lipid amide Oleoylethanolamide (OEA), which is a key signaling molecule in the regulation of metabolism. nih.gov OEA is an endogenous ligand that binds with high affinity to the peroxisome proliferator-activated receptor-alpha (PPARα), a ligand-activated transcription factor. nih.gov This interaction is central to OEA's role in modulating feeding, body weight, and lipid metabolism. nih.gov
The OEA-PPARα signaling axis is a critical pathway for regulating fat utilization. escholarship.org Activation of PPARα by OEA stimulates lipolysis, leading to the release of fatty acids from adipocytes, which can then be taken up by tissues like muscle and liver for oxidation. escholarship.orgresearchgate.net The effects of OEA are largely dependent on the presence of PPARα; in studies with mice lacking the PPARα gene, OEA failed to induce lipolysis or enhance fatty acid oxidation. escholarship.org
Beyond PPARα, OEA signaling may also involve the G-protein coupled receptor 119 (GPR119). nih.gov OEA is synthesized in the small intestine from dietary this compound, a process that involves the fatty acid translocase CD36 for intracellular transport. nih.gov The activation of PPARα and potentially GPR119 by OEA in the gut can influence satiety and energy expenditure. nih.gov In some cancer cell lines, this compound itself can stimulate cell cycle progression through the activation of PPARα. nih.gov
AMP-Activated Protein Kinase (AMPK) and eNOS-FAS Signaling Regulation by this compound
This compound influences cellular energy homeostasis and metabolism through its interaction with the AMP-activated protein kinase (AMPK) signaling pathway. AMPK acts as a cellular energy sensor, or 'metabolic master switch,' that, when activated by low ATP levels, shifts metabolism from anabolic (energy-consuming) to catabolic (energy-producing) processes. nih.gov
In the context of fatty acid metabolism, AMPK phosphorylates and inactivates acetyl-CoA carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis. nih.gov This reduces the production of malonyl-CoA, which in turn relieves the inhibition of carnitine palmitoyltransferase 1, thereby promoting fatty acid oxidation in the mitochondria. nih.gov
Research on vascular smooth muscle cells (VSMCs) indicates that this compound can induce proliferation, a process linked to the AMPK pathway. nih.gov A study investigating the effects of gallic acid on this compound-induced proliferation found that gallic acid attenuated this effect by activating AMPK and endothelial nitric oxide synthase (eNOS), while inhibiting fatty acid synthase (FAS). nih.gov This suggests that this compound's proliferative effect in VSMCs is associated with a state of reduced AMPK activation and increased FAS activity. nih.gov The use of a specific AMPK inhibitor, compound C, was shown to block the anti-proliferative effects of gallic acid, further cementing the role of the AMPK-eNOS-FAS signaling axis in mediating the cellular response to this compound. nih.gov
NF-κB Signaling Pathway Inhibition via Sirtuin 1 (SIRT1) Activation by this compound
The relationship between this compound, Sirtuin 1 (SIRT1), and the nuclear factor-kappa B (NF-κB) signaling pathway is complex. Generally, SIRT1 and NF-κB have an antagonistic relationship; SIRT1, an NAD+-dependent deacetylase, can inhibit NF-κB signaling by deacetylating the p65 subunit of the NF-κB complex, which attenuates the inflammatory response. nih.govfrontiersin.org
However, contrary to a simple model where this compound activates SIRT1 to inhibit NF-κB, research in smooth muscle cells (SMCs) has shown a different outcome. In this cell type, treatment with this compound was found to repress the expression of SIRT1. nih.gov This downregulation of SIRT1 was associated with an enhancement of NF-κB activation, leading to the release of transforming growth factor-β1 (TGF-β1) and subsequent pro-atherosclerotic responses. nih.gov Therefore, in SMCs, this compound appears to promote a pro-inflammatory state by inhibiting the SIRT1 regulatory pathway, which in turn activates NF-κB. nih.gov This finding highlights that the effect of this compound on the SIRT1/NF-κB axis is highly context-dependent and varies by cell type.
HGF and p38 MAPK Signaling in Response to this compound
This compound can regulate cellular processes like proliferation and migration by modulating the Hepatocyte Growth Factor (HGF) and p38 Mitogen-Activated Protein Kinase (p38 MAPK) signaling pathways. spandidos-publications.comnih.gov The MAPK family of proteins, including p38, are key regulators of cell proliferation, differentiation, and inflammatory responses. spandidos-publications.com
In vascular smooth muscle cells (VSMCs), this compound has been shown to stimulate both cell proliferation and migration. spandidos-publications.comnih.gov This effect is directly associated with an increased expression of HGF and phosphorylated p38 (p-p38). spandidos-publications.comnih.gov The response is dose-dependent; for instance, a concentration of 50 µmol/l this compound promoted VSMC proliferation and migration, whereas a much higher concentration of 800 µmol/l was inhibitory. nih.gov
The causal link between these signaling molecules and this compound's effects was established using specific inhibitors. Treatment with a p38 MAPK inhibitor mitigated the cell proliferation and migration induced by this compound. spandidos-publications.comnih.gov Similarly, an HGF inhibitor also reduced these effects. nih.gov These results indicate that the HGF and p38 MAPK pathway is a significant mechanism through which this compound exerts its influence on VSMC behavior. spandidos-publications.com
This compound's Influence on Cell Physiology and Fate
Regulation of Cell Proliferation by this compound
The effect of this compound on cell proliferation is highly dependent on the cell type and concentration, exhibiting both pro-proliferative and anti-proliferative activities.
In several types of cancer cells, this compound has been observed to stimulate proliferation. For example, in RMG-1 ovarian cancer cells, this compound promotes proliferation by activating the fatty acid transporter CD36 and subsequently stimulating the pentose (B10789219) phosphate (B84403) pathway and glutamine metabolism, which are necessary for DNA synthesis. nih.gov It also enhances cell proliferation in another ovarian cancer cell line, HNOA, through PPARα activation. nih.gov Similarly, in 786-O renal cell carcinoma cells, this compound treatment led to a dose-dependent increase in cell viability and proliferation. spandidos-publications.com
In non-cancerous cells, such as bovine satellite cells, this compound at concentrations up to 100 µM significantly increased cell viability and proliferation. nih.gov Studies on vascular smooth muscle cells (VSMCs) also demonstrate a pro-proliferative role for this compound at certain concentrations (e.g., 50 µmol/l), which is mediated by the HGF and p38 MAPK signaling pathways. spandidos-publications.comnih.gov
Conversely, in other contexts, this compound exhibits anti-proliferative effects. In endometrial cancer cell lines, this compound was found to significantly inhibit cell proliferation, cause cell cycle arrest at the G1 phase, and suppress colony formation. mdpi.com This highlights the dual nature of this compound's influence, which is dictated by the specific cellular and molecular environment.
The table below summarizes the varied effects of this compound on cell proliferation across different cell types as documented in recent research.
| Cell Type | Effect of this compound | Key Signaling Pathway/Mechanism | Reference(s) |
| RMG-1 Ovarian Cancer Cells | Stimulates Proliferation | CD36, Pentose Phosphate Pathway, Glutamine Metabolism | nih.gov |
| HNOA Ovarian Cancer Cells | Stimulates Proliferation | PPARα Activation | nih.gov |
| 786-O Renal Cell Carcinoma Cells | Increases Proliferation | GPR40/ILK/Akt Pathway | spandidos-publications.com |
| Endometrial Cancer Cells | Inhibits Proliferation | PTEN/AKT/mTOR Pathway, G1 Cell Cycle Arrest | mdpi.com |
| A7r5 Vascular Smooth Muscle Cells | Stimulates Proliferation (dose-dependent) | HGF and p38 MAPK Pathway | spandidos-publications.comnih.gov |
| Bovine Satellite Cells | Stimulates Proliferation | Upregulation of lipid metabolism genes (e.g., PPARα, PPARγ) | nih.gov |
Induction of Apoptosis by this compound in Specific Cell Types
This compound has demonstrated the ability to induce apoptosis, or programmed cell death, in various carcinoma cell lines. researchgate.netredalyc.org This pro-apoptotic effect has been observed in tongue squamous cell carcinoma (TSCC), endometrial cancer, and colon adenocarcinoma cells. nih.govnih.gov The mechanisms underlying this process are multifaceted and involve the modulation of key signaling pathways and regulatory proteins.
In TSCC cells, treatment with this compound leads to a significant increase in the proportion of apoptotic cells. nih.gov This is accompanied by an arrest of the cell cycle in the G0/G1 phase. nih.gov Mechanistically, this compound has been shown to block the Akt/mTOR signaling pathway. nih.govsemanticscholar.org This inhibition results in decreased expression of anti-apoptotic proteins such as Bcl-2 and an increased expression of pro-apoptotic proteins like p53 and cleaved caspase-3. nih.govsemanticscholar.org Similarly, in endometrial cancer cells, this compound treatment induces apoptosis, which is evidenced by the decreased expression of the anti-apoptotic protein Bcl-xL. nih.gov
Furthermore, studies on colon adenocarcinoma cell lines (Caco-2 and HT-29) have shown that this compound can induce apoptosis by downregulating the expression of both Cox-2 and Bcl-2. nih.gov The induction of apoptosis by this compound may also be linked to an increase in intracellular reactive oxygen species (ROS) production or enhanced caspase 3 activity. researchgate.netredalyc.org
| Cell Type | Observed Effects | Associated Molecular Changes | Source |
|---|---|---|---|
| Tongue Squamous Cell Carcinoma (TSCC) | Inhibition of proliferation, G0/G1 cell cycle arrest, induction of apoptosis and autophagy. | Blockade of Akt/mTOR pathway; ↓ CyclinD1, ↓ Bcl-2, ↓ p-Akt, ↓ p-mTOR; ↑ p53, ↑ cleaved caspase-3. | nih.govsemanticscholar.org |
| Endometrial Cancer Cells | Inhibition of cell proliferation, induction of apoptosis. | ↓ Bcl-xL expression. | nih.gov |
| Colon Adenocarcinoma Cells (Caco-2, HT-29) | Induction of cellular apoptosis and differentiation. | ↓ Cox-2 expression, ↓ Bcl-2 expression. | nih.gov |
| General Carcinoma Cells | Induction of apoptosis. | ↑ Intracellular ROS production, ↑ caspase 3 activity. | researchgate.netredalyc.org |
This compound's Effects on Cell Membrane Fluidity and Composition
The influence of this compound on cell membrane fluidity is a complex phenomenon dependent on the cellular context and lipid environment. Generally, unsaturated fatty acids are known to form more fluid membranes compared to saturated fatty acids. tandfonline.com this compound, as a monounsaturated fatty acid, can be incorporated into cell membranes, altering their physical properties. nih.gov
Some research indicates that this compound can increase membrane fluidity. It has been proposed that this compound interacts with and inserts into the membrane structure, reacting with saturated lipid molecules. researchgate.net This process leads to a decrease in the saturation of lipids within the membrane, which in turn reduces membrane rigidity and increases its fluidity. researchgate.net The presence of the cis double bond in this compound's structure increases the splay of its hydrophobic chain, which can influence membrane mechanics. nih.gov In studies on yeast cells grown in an this compound-rich medium, the membranes of peroxisomes were found to be more disordered and thus more fluid compared to mitochondrial and endoplasmic reticulum membranes from the same cells. frontiersin.org
However, other studies have reported contrasting findings. In differentiated human neuroblastoma (SH-SY5Y) cells, treatment with this compound did not result in a significant change in membrane fluidity. nih.gov This study suggested that only polyunsaturated fatty acids with four or more double bonds were capable of increasing membrane fluidity in that specific cell model. nih.gov Additionally, the effect of this compound on the bending rigidity of membranes appears to be concentration-dependent. At low concentrations (10 mol%), this compound only marginally decreased the bending rigidity of dioleoyl phosphatidylcholine (DOPC) vesicles, while at higher concentrations (40 mol%), it caused a large increase in rigidity. nih.gov
Differentiation Modulation by this compound in Stem Cell Systems
This compound plays a role in the development of the nervous system and has been shown to modulate the differentiation of certain stem cell types, particularly towards a neural lineage. nih.govumn.edu
In studies using human endometrial-derived stem cells (hEnSCs), this compound has been demonstrated to promote neural differentiation. nih.govumn.edu When hEnSCs were cultured in a differentiation medium supplemented with this compound, there was a significant increase in the mRNA levels of neural markers, specifically neurofilament (NF) and β-tubulin. nih.gov Immunocytochemistry analysis confirmed these findings, showing enhanced expression of the proteins Chat and NF in the this compound-treated cells. nih.govumn.edu This suggests that this compound actively encourages the differentiation of these mesenchymal stem cells into neural cells by regulating gene expression. nih.govumn.edu
Conversely, in studies on murine embryonic stem cells (mESCs), this compound by itself did not significantly alter key signaling pathways, such as the phosphorylation of STAT3, which is essential for maintaining pluripotency. nih.gov It was a nitrated derivative, nitro-oleic acid (NO₂-OA), that was found to reduce stemness and enhance neural differentiation in this system, while this compound treatment showed no significant effect. nih.govsciprofiles.com
Immunomodulatory and Anti-Inflammatory Actions of this compound
Effects on Immune Cell Function: Macrophages, T Cells, and Neutrophils
This compound exerts varied immunomodulatory effects on key cells of both the innate and adaptive immune systems, including macrophages, T cells, and neutrophils. nih.gov While generally considered an anti-inflammatory molecule, its precise effects can be debated and appear to be context-dependent. nih.gov
Macrophages : this compound demonstrates clear anti-inflammatory actions in macrophages. It does not induce the release of the pro-inflammatory cytokine IL-1β, unlike saturated fatty acids. nih.gov Furthermore, dietary this compound has been shown to increase the M2 phenotype of macrophages, which are typically associated with anti-inflammatory and tissue repair functions. nih.gov In the context of antigen presentation, co-treatment with this compound can mitigate the impairment caused by palmitic acid, a saturated fatty acid, on the presentation of antigens to CD8+ T lymphocytes. mdpi.com
T Cells : The effect of this compound on T cells is less clear, with some conflicting reports. nih.gov One study found that this compound stimulated the proliferation of human lymphocytes isolated from peripheral blood. nih.gov However, another study reported that it reduced the proliferation of Jurkat T cells, a T lymphocyte cell line. nih.gov
Neutrophils : this compound influences several neutrophil functions. It has been reported to decrease the migration of human neutrophils, a key process in the inflammatory response. nih.gov In the presence of albumin, which can interfere with the activity of free fatty acids, this compound incorporated into nanostructured lipid carriers inhibited superoxide generation and elastase release from neutrophils. researchgate.net Topical application of this formulation also reduced neutrophil infiltration in a mouse model of skin inflammation. researchgate.net However, reports on its effect on phagocytosis and bactericidal activity have been inconsistent. researchgate.net
Regulation of Pro-inflammatory Cytokines and Oxidative Stress by this compound
This compound plays a significant role in mitigating inflammation by regulating the production of cytokines and combating oxidative stress. nih.gov It has been shown to counteract the pro-inflammatory effects of saturated fatty acids. nih.gov
This compound can decrease the expression of pro-inflammatory mediators. In phagocytic cells, it has been found to reduce lipopolysaccharide (LPS)-induced expression of inducible nitric oxide synthase (iNOS or NOS2), cyclooxygenase-2 (COX2), and interleukin-6 (IL-6). nih.gov It also helps to suppress the NLRP3 inflammasome pathway, leading to reduced expression of IL-1β. nih.gov In other models, this compound has been shown to down-regulate pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α). nih.gov A key anti-inflammatory mechanism is its ability to increase the secretion of the anti-inflammatory cytokine IL-10. nih.govbiorxiv.org
Regarding oxidative stress, this compound exhibits protective effects. It can mitigate TNF-α-induced oxidative stress in cardiomyocytes. nih.gov In human endothelial cells, pretreatment with physiological concentrations of this compound significantly prevented an induced increase in reactive oxygen species (ROS). mdpi.com The antioxidant properties of this compound are linked to its ability to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione (B108866) peroxidase (GSH-Px). nih.gov It also enhances the expression of nuclear factor erythroid-2 related factor (Nrf-2), a key regulator of cytoprotective and antioxidant genes. nih.gov
| Target Molecule/Process | Effect of this compound | Cell/System Context | Source |
|---|---|---|---|
| IL-6, TNF-α, MCP-1 | ↓ mRNA expression | Intrahepatic macrophages (in vivo) | nih.gov |
| IL-1β | ↓ Expression (via NLRP3 inflammasome suppression) | Liver and plasma (in vivo) | nih.gov |
| NOS2 (iNOS), COX2 | ↓ mRNA and protein expression | LPS-induced phagocytic cells | nih.gov |
| IL-10 | ↑ Secretion | Force-stressed periodontal ligament fibroblasts | nih.govbiorxiv.org |
| Reactive Oxygen Species (ROS) | ↓ Generation | Human endothelial cells under induced stress | mdpi.com |
| Nrf-2 (Transcription Factor) | ↑ Expression | Phagocytic cells | nih.gov |
| Antioxidant Enzymes (SOD, GSH-Px) | ↑ Activity | Hepatocytes (in vivo) | nih.gov |
Biomedical Implications and Therapeutic Potential of Oleic Acid
Oncological Research and Oleic Acid's Antitumor Effects
In the field of oncology, this compound has emerged as a compound of interest due to its potential antitumor properties. Research has explored its ability to inhibit the growth of various cancer cells.
Numerous studies have reported that this compound can inhibit the proliferation of different cancer cell lines. nih.govredalyc.orgresearchgate.net This anti-proliferative effect has been observed in various types of cancer, including breast cancer, endometrial cancer, and hepatocellular carcinoma. frontiersin.orgnih.govbioscientifica.com
Several mechanisms have been proposed to explain the antiproliferative action of this compound. One significant finding is its ability to suppress the overexpression of the HER2 (erbB-2) oncogene, which is a key player in the development and progression of several human cancers. nih.govredalyc.org
In endometrial cancer, this compound has been shown to inhibit cell proliferation, cause cell cycle arrest at the G1 phase, and induce apoptosis. nih.govnih.govmdpi.com These effects appear to be dependent on the PTEN/AKT/mTOR signaling pathway. nih.govnih.govmdpi.com
Furthermore, this compound may influence intracellular calcium signaling pathways, which are linked to cell proliferation. nih.govredalyc.org In some cancer cells, this compound has been shown to induce apoptosis, potentially through an increase in intracellular reactive oxygen species (ROS) production or caspase 3 activity. nih.gov In hepatocellular carcinoma cells, this compound has been found to reduce cell viability and increase cell death by inducing both apoptosis and necrosis. frontiersin.org
Table 3: Mechanisms of this compound in Cancer Cell Proliferation Inhibition
| Cancer Type | Mechanism of Action | Reference |
| Various Cancers | Suppression of HER2 (erbB-2) oncogene overexpression | nih.govredalyc.org |
| Endometrial Cancer | Inhibition of PTEN/AKT/mTOR signaling pathway | nih.govnih.govmdpi.com |
| Various Cancers | Modulation of intracellular calcium signaling | nih.govredalyc.org |
| Carcinoma Cells | Induction of apoptosis via increased ROS and caspase 3 activity | nih.gov |
| Hepatocellular Carcinoma | Induction of apoptosis and necrosis | frontiersin.org |
Apoptosis Induction in Carcinoma Cells by this compound
This compound has demonstrated the ability to induce apoptosis, or programmed cell death, in various carcinoma cell lines. nih.gov This pro-apoptotic effect is a key mechanism behind its potential anti-cancer properties. Research has shown that treatment with this compound can lead to a significant increase in the proportion of apoptotic cells in tongue squamous cell carcinoma (TSCC), where it also prompts cell cycle arrest at the G0/G1 phase. researchgate.netnih.gov In hepatocellular carcinoma (HCC) cells, this compound treatment increased cell death by approximately 30% through the induction of both apoptosis and necrosis, an effect not observed in healthy liver cells. frontiersin.org
The mechanisms driving this apoptosis are multifaceted. One proposed pathway involves the increase of intracellular reactive oxygen species (ROS) or the activation of caspase-3, a key executioner enzyme in the apoptotic cascade. nih.govresearchgate.net Studies in TSCC cells have confirmed that this compound treatment leads to increased expression of cleaved caspase-3 and the tumor suppressor protein p53, while simultaneously decreasing the expression of the anti-apoptotic protein Bcl-2. researchgate.netnih.gov Similarly, in HCC cell lines, this compound significantly inhibited the anti-apoptotic proteins c-Flip and Bcl-2. frontiersin.org
Research Findings on this compound-Induced Apoptosis in Cancer Cells
| Cancer Cell Type | Key Findings and Mechanisms | Source |
|---|---|---|
| Hepatocellular Carcinoma (Hep3B, Huh7.5) | Increased cell death by ~30%; induced apoptosis and necrosis; significantly inhibited anti-apoptotic proteins c-Flip and Bcl-2. | frontiersin.org |
| Tongue Squamous Cell Carcinoma (TSCC) | Increased proportion of apoptotic cells; induced cell cycle G0/G1 arrest; increased expression of p53 and cleaved caspase-3; decreased expression of Bcl-2. | researchgate.netnih.gov |
| General Carcinoma Cells | Apoptosis induction linked to increased intracellular ROS production and caspase-3 activity. | nih.govresearchgate.net |
Suppression of Oncogene Expression (e.g., HER2) by this compound
This compound has been shown to play a significant role in suppressing the overexpression of key oncogenes, most notably HER2 (also known as erbB-2). nih.govresearchgate.net The HER2 oncogene is a critical factor in the development, progression, and metastasis of several human cancers, particularly breast cancer. nih.govresearchgate.net
Research using HER2-overexpressing breast cancer cell lines (BT-474 and SK-Br3) has demonstrated that treatment with this compound can cause a dramatic reduction in cell surface-associated p185(Her-2/neu) oncoprotein by up to 46%. elsevierpure.comnih.gov This effect was comparable to that achieved with optimal concentrations of trastuzumab, a monoclonal antibody used in HER2-positive breast cancer therapy. elsevierpure.comnih.gov
Furthermore, studies have revealed a synergistic relationship between this compound and trastuzumab. elsevierpure.comnih.gov When suboptimal concentrations of trastuzumab were combined with this compound, the down-regulation of HER2 expression was enhanced, reaching up to a 70% reduction. elsevierpure.comnih.gov This synergistic interaction also promotes apoptotic cell death, as confirmed by DNA fragmentation and caspase-3-dependent PARP cleavage assays. elsevierpure.com These findings indicate that this compound not only suppresses the expression of the HER2 oncogene but can also enhance the efficacy of targeted anti-HER2 immunotherapies. nih.gov
Effect of this compound on HER2 Oncogene Expression in Breast Cancer Cells
| Treatment | Cell Lines | Observed Effect on HER2 Expression | Source |
|---|---|---|---|
| This compound (OA) alone | BT-474, SK-Br3 | Up to 46% reduction in cell surface HER2. | elsevierpure.comnih.gov |
| Trastuzumab alone (optimal conc.) | BT-474, SK-Br3 | Up to 48% reduction in cell surface HER2. | elsevierpure.comnih.gov |
| OA + Trastuzumab (suboptimal conc.) | BT-474, SK-Br3 | Synergistic effect, leading to up to 70% reduction. | elsevierpure.comnih.gov |
This compound's Role in Intracellular Calcium Signaling in Cancer
This compound influences intracellular calcium (Ca²⁺) signaling pathways, which are crucial for controlling cellular processes like proliferation. nih.govresearchgate.net Research in human colorectal adenocarcinoma cells has shown that this compound is a potent inhibitor of store-operated Ca²⁺ entry (SOCE). nih.govresearchgate.net SOCE is a primary Ca²⁺ influx pathway that is directly involved in regulating cell proliferation, and its inhibition is considered a beneficial effect in cancer cells. nih.govresearchgate.net
The inhibitory effect of this compound on SOCE is specific, as the saturated fatty acid stearic acid did not produce a similar inhibition. nih.govresearchgate.net This suggests a specific mechanism of action for the monounsaturated fatty acid. In addition to inhibiting Ca²⁺ entry, this compound has also been shown to induce increases in the intracellular Ca²⁺ concentration, [Ca²⁺]i. nih.gov While some unsaturated fatty acids are known to induce apoptosis by releasing calcium from intracellular stores, specific evidence for this role in this compound is still developing. nih.govresearchgate.net The modulation of Ca²⁺ signals, particularly the inhibition of SOCE, represents a physiological pathway for the potential anti-carcinogenic effects of this compound. nih.gov
Metabolic Health and Obesity Management through this compound
This compound's Influence on Body Weight Regulation and Composition
Diets enriched with this compound have been found to influence body weight, fat balance, and energy expenditure. nih.gov Clinical studies suggest that consumption of meals high in this compound can lead to a reduction in abdominal fat and central obesity. nih.gov Plant-based sources of this compound, in particular, appear to promote metabolic health and may aid in weight management by enhancing satiety and increasing energy expenditure. oliveoiltimes.com
However, the role of this compound in adipogenesis (the formation of fat cells) is complex. Recent research using mouse models and examining human data has suggested that dietary this compound is unique among fatty acids in its ability to induce obesogenic hyperplasia, which is an increase in the number of fat cells. ouhsc.edunih.gov This research indicates that elevated levels of circulating this compound may promote the proliferation of adipocyte precursor cells, potentially contributing to an increased capacity for fat storage over the long term. oliveoiltimes.comnih.gov These findings highlight that while this compound has beneficial effects on metabolic parameters, its specific impact on fat cell proliferation warrants further investigation. ouhsc.edunih.gov
Summary of Research on this compound and Body Weight
| Area of Impact | Reported Beneficial Effects | Reported Obesogenic Effects | Source |
|---|---|---|---|
| Body Composition | Can reduce abdominal fat and central obesity. | - | nih.govoliveoiltimes.com |
| Energy Balance | May enhance satiety and increase energy expenditure. | - | nih.govoliveoiltimes.com |
| Adipogenesis (Fat Cell Formation) | - | May stimulate the proliferation of adipocyte precursor cells, leading to an increased number of fat cells (obesogenic hyperplasia). | oliveoiltimes.comouhsc.edunih.gov |
Mitigation of Hepatic Lipotoxicity by this compound
This compound has demonstrated a significant protective effect against hepatic lipotoxicity, which is cellular damage to the liver caused by an excess of free fatty acids, particularly saturated fatty acids like palmitic acid. nih.govnih.gov This lipotoxicity is a key factor in the pathogenesis of non-alcoholic fatty liver disease (NAFLD). nih.gov
In both in vitro studies using hepatocytes and in vivo studies with animal models of non-alcoholic steatohepatitis (NASH), this compound has been shown to combat the detrimental effects of saturated fats. nih.gov It substantially alleviates cellular apoptosis, oxidative stress, endoplasmic reticulum (ER) stress, and inflammation in liver cells exposed to palmitic acid. nih.gov One of the key protective mechanisms is the ability of this compound to improve autophagy dysfunction, a cellular process for clearing damaged components that is often impaired in lipotoxic conditions. nih.gov By redirecting toxic saturated fatty acids into triglyceride storage and reducing ER stress, this compound helps prevent the cellular damage that leads to liver injury. nih.govnih.govresearchgate.net Even partial replacement of a high-fat diet with an this compound-rich source, like olive oil, has been shown to profoundly reverse NAFLD and ameliorate liver injury. nih.govnih.gov
Impact on Insulin (B600854) Sensitivity and Diabetes Risk
This compound has been investigated for its potential beneficial effects on glucose metabolism, specifically its role in improving insulin sensitivity and reducing the risk of type 2 diabetes. Research suggests that diets rich in monounsaturated fatty acids (MUFAs), particularly this compound, may contribute to better glycemic control. researchgate.netresearchgate.net Studies have indicated an association between the consumption of this compound and lower insulin resistance. researchgate.net In one study involving type 2 diabetic patients, a shift from a diet rich in linthis compound to one rich in this compound resulted in a significant decrease in fasting glucose/insulin levels and improved insulin-stimulated glucose transport in isolated adipocytes. nih.gov This suggests that this compound can directly influence cellular glucose uptake. nih.gov
Research Findings on this compound and Insulin Sensitivity
| Study Focus | Key Findings | Reference |
|---|---|---|
| Dietary Intervention in Type 2 Diabetes | An oleic-acid-rich diet significantly improved insulin-stimulated glucose transport in adipocytes and restored endothelium-dependent vasodilatation. | nih.gov |
| Population Study (Pizarra study) | Greater richness in this compound of frying oil was associated with lower insulin resistance in the general population. | researchgate.net |
| Cellular Mechanisms | This compound may protect pancreatic beta cells, improve insulin secretion, and enhance glutathione (B108866) synthesis. | researchgate.net |
| Gene Regulation | Fatty acid-induced regulation of genes in the IRS1/PI3K pathway may be a mechanism for regulating insulin sensitivity in visceral adipocytes. | nih.gov |
Neurological and Cognitive Function Research Involving this compound
Investigating this compound's Association with Neurodegenerative Disorders
Given its structural importance in the brain, researchers have explored the association between this compound and various neurodegenerative diseases. Notably, a significant decrease in this compound levels has been observed in the brains of patients with Alzheimer's disease. nih.gov This finding suggests a potential link between altered fatty acid metabolism and the pathology of such disorders.
Preclinical studies have shown that this compound may exert neuroprotective effects. In rodent models of Alzheimer's disease, this compound has been found to reduce amyloidosis, a hallmark of the condition. nih.gov It may also help to alleviate the toxic effects of certain lipid peroxidation products that are elevated in neurodegenerative diseases. nih.gov Furthermore, this compound is being investigated as a potential therapeutic agent against the detrimental cellular effects caused by an excess of saturated fatty acids like palmitic acid, which have been linked to neuroinflammation and cellular stress. nih.gov Research also indicates that this compound can regulate neurogenesis in the hippocampus by acting as a ligand for the nuclear receptor TLX, which is involved in maintaining neural stem cells. pnas.org This suggests that this compound could be a target for therapies aimed at addressing the dysregulated neurogenesis seen in some neurodegenerative conditions. pnas.org
Other Therapeutic Applications and Disease Models
This compound in Acute Lung Injury and Respiratory Distress Syndrome Models
This compound is widely used in experimental research to create animal models of acute lung injury (ALI) and its more severe form, acute respiratory distress syndrome (ARDS). nih.govresearchgate.net Intravenous administration of this compound in animals reliably reproduces key features of human ARDS, making it a valuable tool for studying the pathophysiology of the disease and for evaluating potential therapies. nih.govjove.com Patients with ARDS often have higher plasma concentrations of this compound, further supporting the clinical relevance of this model. jove.com
The this compound-induced lung injury model mimics the human condition by triggering a cascade of events that lead to severe respiratory distress. nih.gov Upon injection, this compound directly damages the lung's endothelial and epithelial cells, leading to increased vascular permeability. nih.govresearchgate.net This results in protein-rich edema flooding the alveoli, the formation of hyaline membranes, and sometimes lung hemorrhage. nih.govresearchgate.net The injury also provokes a significant inflammatory response, characterized by the production of inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), IL-6, and IL-8, and the accumulation of neutrophils in the lungs. nih.govjove.comjove.com These events collectively lead to decreased lung compliance and impaired gas exchange, hallmarks of clinical ARDS. jove.com
Key Features of this compound-Induced ARDS Model
| Pathophysiological Feature | Description | Reference |
|---|---|---|
| Endothelial & Epithelial Damage | Direct injury to lung cells, causing increased permeability and protein-rich edema. | nih.govresearchgate.net |
| Inflammatory Mediator Production | Induces synthesis of key cytokines and chemokines (TNF-α, IL-1β, IL-6, IL-8, MIP-1α). | nih.govjove.com |
| Leukocyte Infiltration | Causes accumulation of inflammatory cells, particularly neutrophils, in the lung tissue. | nih.govjove.com |
| Impaired Lung Function | Results in decreased lung compliance, alveolar flooding, and impaired gas exchange. | nih.govjove.com |
| Clinical Relevance | Closely mimics the pathology of human ARDS, including elevated plasma this compound levels. | nih.govjove.com |
Potential in Wound Healing Modulation by this compound
The mechanism by which this compound influences wound repair involves the modulation of the local immune response. nih.gov Studies in animal models have shown that treatment with this compound can lead to an increase in certain inflammatory mediators like IL-10 and TNF-α, while decreasing the expression of others, such as COX-2. nih.govresearchgate.net IL-10 is known for its role in controlling inflammation. researchgate.net this compound treatment has also been associated with a reduced frequency of certain immune cells (CD4+, CD8+, and CD11b+ cells) in the wound at specific time points, suggesting a nuanced regulation of the inflammatory infiltrate. nih.gov Furthermore, this compound has been shown to promote the expression of collagen III, a key component of the extracellular matrix that is crucial for tissue remodeling during the final stages of healing. nih.govresearchgate.net
Diabetic Retinopathy and this compound Association
Diabetic retinopathy (DR) is a common microvascular complication of diabetes and a leading cause of vision loss in the working-age population. scienceopen.com The pathogenesis of DR is complex, involving chronic hyperglycemia, inflammation, and oxidative stress, which collectively damage retinal blood vessels and neurons. scienceopen.commdpi.com Emerging research has focused on the role of specific dietary components, such as fatty acids, in modulating the risk and progression of this condition. This compound, the most abundant monounsaturated fatty acid (MUFA) in the human diet and plasma, has been identified as a molecule of interest due to its known anti-inflammatory properties and beneficial effects on metabolic health. nih.govresearchgate.net
Several studies have investigated the link between this compound and diabetic retinopathy, revealing a predominantly protective association. Clinical and dietary survey-based studies have consistently found an inverse relationship between both the intake of this compound and its plasma concentrations and the prevalence of DR in patients with type 2 diabetes. nih.govnih.gov
A case-control study involving 294 patients with type 2 diabetes demonstrated that higher dietary intake of this compound was associated with a significantly lower likelihood of having DR. nih.govresearchgate.net This inverse association was observed after adjusting for various confounding factors, including age, gender, diabetes duration, and energy intake. nih.gov Similarly, a separate case-control study that matched 69 patients with DR to 69 patients without DR found a robust inverse relationship between plasma this compound levels and the risk of DR. nih.govresearchgate.net The findings from these studies suggest that higher levels of this compound, whether from dietary sources or circulating in the plasma, are correlated with a reduced risk of this diabetic complication. nih.govnih.gov
Table 1: Association between this compound Levels and Diabetic Retinopathy Risk
| Study Type | Comparison Group (this compound Level) | Adjusted Odds Ratio (OR) | 95% Confidence Interval (CI) | Reference |
|---|---|---|---|---|
| Dietary Intake (Case-Control) | Intermediate Intake vs. Low Intake | 0.48 | 0.23 - 0.97 | nih.govnih.gov |
| Dietary Intake (Case-Control) | High Intake vs. Low Intake | 0.37 | 0.16 - 0.85 | nih.govnih.gov |
| Plasma Levels (Case-Control) | 2nd Tertile vs. Lowest Tertile | 0.25 | 0.09 - 0.69 | nih.govresearchgate.net |
| Plasma Levels (Case-Control) | 3rd Tertile vs. Lowest Tertile | 0.11 | 0.04 - 0.30 | nih.govresearchgate.net |
The potential mechanisms underlying the protective effects of this compound against DR are multifaceted. Research indicates that this compound possesses significant anti-inflammatory capabilities, which are crucial in counteracting the chronic low-grade inflammation characteristic of DR. nih.gov It has been shown to modulate the balance of pro-inflammatory and anti-inflammatory cytokines and may reduce the levels of inflammatory cells like neutrophils and macrophages. nih.gov Furthermore, this compound can activate Silent Information Regulator 1 (SIRT1), a protein that plays a key role in preventing inflammation and oxidative stress. nih.gov The retina is particularly vulnerable to oxidative stress due to its high consumption of oxygen and abundance of polyunsaturated fatty acids. nih.gov By enhancing anti-inflammatory responses and reducing oxidative stress, this compound may help preserve the integrity of the retinal microvasculature. nih.gov
However, the role of this compound in the retinal environment is complex, and some in vitro studies present conflicting findings. One study investigating the effects of fatty acids on human retinal Müller cells found that this compound, along with linthis compound, could induce the production of Vascular Endothelial Growth Factor (VEGF). nih.gov VEGF is a key signaling protein that promotes angiogenesis and increases vascular permeability, and its upregulation is a central pathological feature of proliferative diabetic retinopathy. nih.govnih.gov
Table 2: In Vitro Effect of this compound on Inflammatory Mediator Production in Human Retinal Müller Cells
| Stimulus | Affected Mediator | Fold Increase in Production | Significance (p-value) | Reference |
|---|---|---|---|---|
| This compound | VEGF | 6.4-fold | p=0.0007 | nih.gov |
This finding suggests that under certain conditions, this compound could contribute to the inflammatory and angiogenic processes involved in DR. nih.gov The discrepancy between the protective associations seen in human observational studies and the potentially detrimental effects in isolated cell cultures highlights the complexity of fatty acid metabolism and signaling in the retina. It underscores the need for further research to fully elucidate the specific molecular pathways through which this compound influences the pathogenesis of diabetic retinopathy.
Biosynthesis, Genetic Regulation, and Environmental Influence on Oleic Acid Content
Endogenous Biosynthesis Pathways of Oleic Acid in Organisms
The production of this compound in organisms is a highly regulated process involving multiple enzymes and gene complexes. It begins with the de novo synthesis of saturated fatty acids, followed by a critical desaturation step.
The pivotal step in this compound biosynthesis is the conversion of the saturated fatty acid, stearic acid (18:0), into the monounsaturated this compound (18:1). This reaction is catalyzed by the enzyme Stearoyl-Acyl Carrier Protein (ACP) Desaturase, which is encoded by SAD genes. researchgate.netfrontiersin.org This enzyme introduces a single double bond in the cis configuration between the ninth and tenth carbon atoms of the stearic acid chain. frontiersin.org
SAD is a soluble enzyme located in the plastid stroma and is considered a key rate-limiting enzyme in this pathway, as its activity directly influences the ratio of saturated to monounsaturated fatty acids within the cell. researchgate.netnih.gov Research in various plants has highlighted the importance of this gene family. For instance, in maize, 11 distinct SAD genes have been identified, with at least six being significantly associated with the levels of stearic and this compound in kernels. nih.gov The expression levels of SAD genes are often correlated with the accumulation of this compound, making them a significant focus in understanding lipid metabolism. frontiersin.org
Before stearic acid can be desaturated, it must be synthesized. This process is carried out by the fatty acid synthase (FAS) complex, a multi-enzyme system that builds fatty acids two carbons at a time. Several key components of this complex are crucial for the production of the 18-carbon backbone required for this compound synthesis. Transcriptomic and metabolomic studies have shown that genes encoding these components are positively associated with this compound content. nih.govfrontiersin.orgresearchgate.net
Key components include:
Biotin Carboxylase (BC) : A subunit of Acetyl-CoA Carboxylase (ACCase), which catalyzes the first committed step in fatty acid synthesis: the conversion of acetyl-CoA to malonyl-CoA.
Malonyl-CoA:ACP transacylase (FabD) : This enzyme transfers the malonyl group from malonyl-CoA to the acyl carrier protein (ACP), preparing it for the elongation cycle. nih.govfrontiersin.org
β-ketoacyl-ACP synthase (FabB) : This enzyme is involved in the condensation reaction, elongating the fatty acid chain. nih.govfrontiersin.org
Enoyl-ACP reductase (FabI) : This enzyme catalyzes the final reduction step in the fatty acid elongation cycle. nih.govfrontiersin.org
Long-chain acyl-CoA synthetase (LACS) : These enzymes activate free fatty acids into acyl-CoAs, preparing them for metabolic pathways, including their export from the plastid for incorporation into lipids. nih.govfrontiersin.org
The coordinated action of these enzymes ensures an efficient supply of stearoyl-ACP, the direct substrate for the SAD enzyme.
| Gene/Enzyme | Full Name | Function |
|---|---|---|
| SAD | Stearoyl-ACP Desaturase | Catalyzes the conversion of stearic acid (18:0) to this compound (18:1). researchgate.netnih.gov |
| BC | Biotin Carboxylase (subunit of ACCase) | Involved in the synthesis of malonyl-CoA, the primary building block for fatty acid elongation. nih.govfrontiersin.org |
| FabD | Malonyl-CoA:ACP transacylase | Transfers malonyl groups to the Acyl Carrier Protein (ACP). nih.govfrontiersin.org |
| FabB | β-ketoacyl-ACP synthase | Elongates the fatty acid chain during synthesis. nih.govfrontiersin.org |
| FabI | Enoyl-ACP reductase | Catalyzes a reduction step in the fatty acid elongation cycle. nih.govfrontiersin.org |
| FAD2 | Fatty Acid Desaturase 2 | Converts this compound (18:1) to the polyunsaturated linthis compound (18:2). cropscipublisher.comnih.gov |
In addition to desaturation, fatty acids are incorporated into triacylglycerols (TAGs) for storage. This process involves acyltransferases, such as lysophosphatidic acid acyltransferase (LPAT). The activity of these enzymes can also influence the final fatty acid profile of an oil. For example, gene editing of BnLPAT2 and BnLPAT5 in rapeseed has been shown to impact the fatty acid composition, demonstrating the interconnectedness of the synthesis and lipid assembly pathways. cropscipublisher.com
Genetic Modifiers and Engineering for Enhanced this compound Production
Due to its stability and nutritional benefits, there is significant interest in increasing the this compound content of various organisms, particularly oilseed crops. This has led to extensive research into the genetic factors controlling its synthesis and the application of advanced genetic engineering techniques.
The advent of high-throughput "omics" technologies has revolutionized the study of complex metabolic pathways like this compound biosynthesis. Transcriptomics (the study of the complete set of RNA transcripts) and metabolomics (the study of the complete set of small-molecule metabolites) allow for a comprehensive snapshot of the molecular processes occurring within a cell or tissue at a specific time. nih.govfrontiersin.orgmdpi.com
By comparing different varieties of a plant or different developmental stages, researchers can identify which genes are expressed and which metabolites are present when this compound content is high. nih.govmdpi.com For example, integrated transcriptomic and metabolomic analyses in oil palm and walnut have successfully identified key genes (SAD, FAD2, FabB, etc.) and transcription factors that are differentially regulated and correlate with this compound accumulation. nih.govfrontiersin.orgmdpi.com These studies provide a scientific foundation for targeted genetic improvement and for understanding the intricate regulatory networks that govern oil quality. researchgate.net
Targeted genome editing technologies, most notably CRISPR/Cas9, have become powerful tools for precisely modifying the fatty acid profiles of oilseed crops. tandfonline.com This system allows scientists to create small, targeted mutations (insertions or deletions) to disrupt the function of specific genes.
A primary target for increasing this compound is the FAD2 gene. cropscipublisher.comnih.gov By knocking out the FAD2 gene, the conversion of this compound to linthis compound is blocked, causing this compound to accumulate to significantly higher levels. nih.gov This strategy has been successfully applied in a variety of crops, including rapeseed (Brassica napus), soybean, and Camelina sativa. cropscipublisher.comnih.govnih.gov In some edited rapeseed lines, this compound content has been increased from a baseline of around 66% to over 80%. cropscipublisher.com Similarly, in Camelina sativa, CRISPR-mediated editing of FAD2 genes increased the this compound content from approximately 16% in wild-type seeds to over 50% in edited lines. nih.gov These results demonstrate that CRISPR/Cas9 is a highly effective tool for developing novel crop varieties with enhanced this compound content. nih.gov
| Crop | Wild Type this compound (%) | Edited this compound (%) | Reference |
|---|---|---|---|
| Rapeseed (Brassica napus) | ~66.4% | >80.0% | cropscipublisher.com |
| Rapeseed (Brassica napus) | ~74.6% | ~80.0% | frontiersin.org |
| Camelina sativa | ~16.0% | >50.0% | nih.gov |
| Soybean (Glycine max) | Variable (typically ~20-25%) | Significantly Increased | tandfonline.com |
Promoter Engineering and Dynamic Control Systems for this compound-Induced Processes
The ability to dynamically control gene expression in response to specific molecules is a cornerstone of metabolic engineering and synthetic biology. This compound, as a key metabolite, can serve as an inducer molecule to trigger such systems. This is largely achieved through the engineering of promoter systems that are responsive to this compound or its derivatives, often involving transcription factors that naturally regulate fatty acid metabolism.
A prominent example of such a regulatory element is the transcription factor FadR from Escherichia coli. FadR is a dual-function regulator that represses genes involved in fatty acid biosynthesis and activates those for fatty acid degradation. Crucially, long-chain acyl-CoAs, derived from fatty acids like this compound, can bind to FadR and inhibit its DNA-binding activity. This releases the repression of fatty acid degradation genes and enhances the repression of biosynthesis genes.
This natural mechanism has been harnessed to create synthetic, this compound-inducible gene expression systems. In one study, researchers designed synthetic promoters by incorporating FadR and LacI binding sequences into phage lambda and T7 promoters. This engineering resulted in a significant increase in the dynamic range of gene expression in response to this compound, achieving up to a 60-fold change. Such systems allow for the dynamic control of multi-gene expression modules, enabling the regulation of complex metabolic pathways. For instance, the transcriptional regulator FadR has been used to control the expression of genes involved in the synthesis of fatty acid ethyl esters (FAEEs) nih.gov.
Further refinement of these systems involves modulating the number of FadR binding sites, known as fadO operators, within the promoter region. By adjusting the number of these operators, the intensity of gene expression can be fine-tuned, and background expression (leakage) can be minimized. This approach has been successfully used to enhance the production of poly-3-hydroxybutyrate (PHB) to yields exceeding 10 g/L tandfonline.com.
These this compound-inducible systems are not limited to a single organism and have demonstrated portability across different species, including E. coli and Halomonas. This cross-species functionality highlights the broad applicability of these engineered systems for dynamic metabolic control in various biotechnological applications researchgate.netmanchester.ac.uk. The development of such dynamic control systems, where this compound acts as a signaling molecule, provides a powerful tool for optimizing metabolic pathways. By linking pathway expression to the presence of a key metabolite, cells can be engineered to self-regulate, balancing metabolic flux between growth and the production of a desired compound pnas.orgmit.edusemanticscholar.org.
Environmental and Genotype-by-Environment Interactions Affecting this compound Content
The final concentration of this compound in plant-derived oils is not solely determined by the genetic makeup of the plant. A complex interplay between the plant's genotype and various environmental factors significantly influences the fatty acid profile of the resulting oil. Understanding these interactions is critical for developing crops with stable and high this compound content.
Temperature and Climatic Factors on this compound Accumulation in Plants
Temperature is a major environmental factor that affects the accumulation of this compound in oilseed crops. Generally, warmer temperatures during the seed-filling stage tend to favor the production of this compound, while cooler temperatures often lead to an increase in the proportion of polyunsaturated fatty acids, such as linthis compound. This is because the enzyme responsible for converting this compound to linthis compound, oleate (B1233923) desaturase (FAD2), is often less active at higher temperatures.
For example, in soybean, an increase in day/night temperatures from 18/13°C to 33/28°C resulted in a substantial increase in this compound concentration from 131 to 387 g/kg, while linthis compound decreased. Similarly, in safflower, drought conditions accompanied by a rise in temperature have been shown to increase this compound levels while decreasing linthis compound researchgate.net. In Brassica napus, low nighttime temperatures (20/13°C) led to significantly lower this compound content (49–54%) compared to high nighttime temperatures (20/18°C) where the content was 58–62% nih.gov.
The timing of temperature stress is also crucial. In sunflowers, heat stress during the critical seed-filling stage can significantly increase the this compound content in traditional hybrids. However, the response to temperature can be genotype-dependent, with some high-oleic varieties showing more stability in their oleic to linthis compound ratios across different environments compared to standard varieties aiche.org.
Below is a table summarizing the effect of temperature on this compound content in various crops based on research findings.
| Crop | Temperature Condition | Effect on this compound Content | Reference |
| Soybean | Increased day/night temperature (18/13°C to 33/28°C) | Increased from 131 to 387 g/kg | |
| Safflower | Drought and increased temperature | Increased | researchgate.net |
| Brassica napus | Low nighttime temperature (20/13°C) vs. High (20/18°C) | Decreased (49-54% vs. 58-62%) | nih.gov |
| Sunflower | Heat stress during seed-filling | Significantly increased in traditional hybrids | pnas.org |
Genotypic Variation and Stability in this compound Content Across Environments
While environmental factors play a significant role, the genetic makeup, or genotype, is the primary determinant of a plant's potential for high this compound production. Plant breeders have successfully developed high-oleic varieties of several crops, including sunflower, soybean, and peanut, by selecting for specific gene variants that result in reduced activity of the FAD2 enzyme aiche.org.
However, the expression of this high-oleic trait can be influenced by the environment, leading to what is known as genotype-by-environment (GxE) interactions. These interactions mean that different genotypes may respond differently to the same set of environmental conditions. For instance, in a study of 21 peanut genotypes across three different environments, significant GxE interactions were observed for this compound content in the intermediate and low-oleic groups, but not in the high-oleic group nih.govtandfonline.commit.edusemanticscholar.org. This suggests that the high-oleic trait in peanuts can be relatively stable across different environments, which is a desirable characteristic for breeding programs nih.govtandfonline.commit.edusemanticscholar.org.
In sunflowers, high-oleic genotypes have been developed that exhibit stable this compound content across various locations and seasons. Stability analyses have identified specific high-oleic genotypes that consistently produce high levels of this compound regardless of environmental fluctuations pnas.org. The stability of the high-oleic trait is a key objective for breeders to ensure a consistent and high-quality oil product for both food and industrial applications.
The following table presents data on the stability of this compound content in different genotypes across varying environments.
| Crop | Genotype Group | Genotype-by-Environment (GxE) Interaction for this compound | Implication for Stability | Reference |
| Peanut | High-Oleic | Not significant | High stability | nih.govtandfonline.commit.edusemanticscholar.org |
| Peanut | Intermediate-Oleic | Significant | Lower stability | nih.govtandfonline.commit.edusemanticscholar.org |
| Peanut | Low-Oleic | Significant | Lower stability | nih.govtandfonline.commit.edusemanticscholar.org |
| Sunflower | High-Oleic Genotypes 6 & 8 | Stable across environments and seasons | High stability | pnas.org |
Agronomic Strategies for Optimizing this compound Yield in Crops
Beyond genetic selection and consideration of climatic factors, various agronomic practices can be employed to optimize the yield and quality of high-oleic acid crops. These strategies focus on creating the optimal growing conditions for the crop to reach its genetic potential for this compound production.
One of the primary considerations is the choice of cultivar. Planting high-oleic varieties is the most direct way to achieve high this compound content. These varieties have been specifically bred to have a fatty acid profile dominated by this compound. For example, high-oleic soybean varieties are available that have been developed through genetic modification to have increased this compound and decreased linoleic and linolenic acids.
Proper weed management is also crucial. Competition from weeds for resources such as water, nutrients, and sunlight can stress the crop and potentially impact oil quality. For high-oleic soybeans, effective weed control options are available, and agronomists recommend the use of pre-emergence herbicides and rotation of different herbicide modes of action to prevent the development of resistance.
Crop rotation planning is another important agronomic strategy. Thoughtful rotation can help manage pests and diseases, improve soil health, and optimize nutrient cycling, all of which contribute to a healthier crop that is better able to produce high-quality oil.
For high-oleic soybeans, which are often grown under identity-preserved (IP) programs, specific agronomic practices are necessary to maintain the purity of the crop. This includes thorough cleaning of planting, harvesting, and storage equipment to prevent cross-contamination with conventional soybean varieties. While this requires extra management, the premium prices offered for high-oleic soybeans can make these additional steps economically viable for farmers.
The following table outlines key agronomic strategies for optimizing this compound yield.
| Agronomic Strategy | Description | Impact on this compound Yield |
| Cultivar Selection | Choosing genetically high-oleic varieties. | Direct and significant increase in this compound content. |
| Weed Management | Implementing effective weed control measures. | Reduces crop stress, allowing the plant to reach its genetic potential for oil quality. |
| Crop Rotation | Planning a diverse rotation of crops. | Improves overall crop health and resilience, indirectly supporting optimal oil production. |
| Identity Preservation (IP) | Implementing measures to prevent commingling with conventional varieties. | Ensures the high-oleic quality of the final product and access to premium markets. |
Advanced Analytical and Research Methodologies for Oleic Acid
Chromatographic Techniques for Oleic Acid and Fatty Acid Analysis
Chromatographic methods are widely employed for the separation and analysis of fatty acids, including this compound, based on differences in their physical and chemical properties. These techniques are crucial for isolating this compound from complex mixtures and quantifying its presence.
Gas Chromatography (GC) and GC-Flame Ionization Detection (GC-FID) for Quantitative Analysis of this compound
Gas Chromatography (GC), often coupled with Flame Ionization Detection (FID), is a predominant technique for the routine analysis of most fatty acid samples. aocs.org GC-FID is particularly well-suited for quantitative analysis due to the detector's robustness and wide dynamic range, which minimizes issues with accurate quantification. aocs.org
While fatty acids typically require derivatization (often methylation to form fatty acid methyl esters, or FAMEs) to increase volatility for GC analysis, recent advancements have led to the development of derivatization-free GC methods for the quantitative analysis of this compound and related fatty acids. chromatographyonline.comnih.govchromatographyonline.com One such method utilized a nitroterephthalic acid modified polyethylene (B3416737) glycol capillary GC column and an FID, successfully separating 15 fatty acids in a relatively short run time of 20 minutes. chromatographyonline.comnih.govchromatographyonline.com This method was validated and demonstrated specificity, precision, and accuracy for the analysis of this compound. chromatographyonline.comnih.gov
GC-FID has been effectively used for the analysis of fatty acids in various samples, including vegetable oils and biological samples. mdpi.comtheseus.fijppres.com For instance, a validated GC-FID method for the quantitative analysis of four major fatty acids in shark liver oil identified this compound as the most abundant fatty acid, present at 22.69%. jppres.com
Table 1: Examples of Fatty Acid Quantification by GC-FID
| Sample Type | Fatty Acids Analyzed | Key Finding Regarding this compound | Source |
| Shark Liver Oil | Oleic, Palmitic, Stearic, Myristic acids | This compound was most abundant (22.69%) jppres.com | jppres.com |
| Pinus cembroides seeds | Oleic, Linoleic, Saturated fatty acids | This compound was ~47% of the oil mdpi.com | mdpi.com |
| This compound USP-NF material | This compound and 14 related fatty acids | Method validated for quantitative analysis nih.gov | nih.gov |
High-Performance Liquid Chromatography (HPLC) in this compound Separation and Detection
High-Performance Liquid Chromatography (HPLC) plays an important role in fatty acid analysis, particularly for samples that are less usual, heat-sensitive, or for micropreparative purposes where fractions are collected for further analysis by other techniques like mass spectrometry or NMR spectroscopy. aocs.org HPLC operates at ambient temperature, reducing the risk of degrading heat-sensitive functional groups in fatty acids. aocs.org
HPLC can separate fatty acids based on chain length and degree of unsaturation, with reversed-phase chromatography being a common approach. aocs.org In reversed-phase HPLC, an 18:1 fatty acid like this compound typically elutes just after a 16:0 fatty acid. aocs.org While free fatty acids can be analyzed using UV detection at low wavelengths (205-210 nm), derivatization with reagents like phenacyl esters can significantly enhance sensitivity for detection at higher wavelengths. aocs.orgjafs.com.pl
HPLC methods have been developed for the separation and detection of this compound alongside other fatty acids. hplc.eugoogle.com For example, a method using a C18 column and acetonitrile-water mobile phase with UV detection at 254 nm was used to separate a standard mixture of fatty acids as phenacyl esters, including this compound. aocs.org Another HPLC method aimed at separating a mixture of six fatty acids, including this compound, utilizing derivatization with ω-bromoacetophenone and triethanolamine (B1662121) followed by separation on a C18 column with acetonitrile-water as the mobile phase and UV detection at 242 ± 5 nm. google.com
HPLC coupled with a charged aerosol detector (CAD) has also been developed for the direct and sensitive determination of fatty acid profiles in this compound, identifying and quantifying numerous fatty acids without the need for derivatization. sci-hub.senih.gov This approach can overcome limitations of traditional GC methods, particularly for fatty acids with long carbon chains. sci-hub.senih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Metabolomic Profiling of this compound Pathways
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful technique widely used in metabolomics for profiling lipids, including fatty acids like this compound, within complex biological samples. creative-proteomics.comnih.gov LC-MS/MS offers high sensitivity, resolution, and molecular specificity, making it suitable for both targeted and untargeted lipidomic studies. mdpi.comcreative-proteomics.com
In metabolomic profiling, LC-MS/MS can be used to investigate changes in fatty acid levels and identify metabolic pathways involving this compound. For instance, LC-MS/MS based metabolomics has been applied to study the metabolic mechanisms of plants under stress, revealing the downregulation of unsaturated fatty acids, including this compound, in response to cadmium stress. frontiersin.org
LC-MS/MS allows for the direct analysis of fatty acids without derivatization steps, which is often required for GC. mdpi.commdpi.com However, derivatization can sometimes be employed in LC-MS to improve ionization efficiency and sensitivity, particularly for detecting fatty acids in positive ion mode. mdpi.com Tandem mass spectrometry (MS/MS) in conjunction with LC is crucial for structural characterization, providing fragmentation patterns that help identify fatty acid species and potentially locate double bonds. creative-proteomics.comnih.govsciex.com
LC-MS/MS has been used to analyze fatty acid profiles in various biological matrices, including plasma and milk, providing insights into metabolic processes. nih.govmdpi.comwjgnet.com Studies have utilized LC-MS/MS to identify differential metabolites, including this compound, that are crucial in processes like milk fat synthesis. nih.gov Targeted metabolomics studies using UPLC-Q-Orbitrap/MS have also been conducted to determine serum fatty acid levels, including this compound, in the context of metabolic disorders. wjgnet.com
Spectroscopic Approaches for this compound Structural Elucidation and Quantification
Spectroscopic techniques provide valuable information about the molecular structure, functional groups, and interactions of this compound, and can also be used for its quantification.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure and Interactions
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of this compound and studying its interactions. aocs.orgmagritek.comacs.org Both 1H and 13C NMR spectroscopy provide detailed information about the different hydrogen and carbon environments within the this compound molecule. magritek.comacs.orgacs.orgchemicalbook.com
1H NMR spectra of fatty acids exhibit characteristic signals corresponding to different chemical groups, such as methyl, methylene, allylic, and olefinic protons. magritek.comchemicalbook.com The signal at approximately 5.3 ppm is characteristic of the olefinic hydrogens at the double bond in this compound, well-separated from other signals. magritek.comchemicalbook.com The chemical shifts and splitting patterns of these signals provide information about the position and configuration (cis/trans) of the double bond. magritek.comresearchgate.net
13C NMR spectroscopy provides insights into the carbon backbone of this compound. magritek.comacs.org The signals for the cis-C=C carbons (C9 and C10) in the gamma phase of this compound appear as a singlet, while in the alpha phase, they emerge as a doublet. acs.org The chemical shifts of carbons near the double bond and the methyl group are also distinctive. acs.org
NMR spectroscopy can be used for quantitative analysis of fatty acid mixtures, although separating overlapping peaks can be challenging. magritek.comacs.org Quantitative NMR has been applied to study reaction equilibrium in mixtures containing this compound. acs.org Solid-state NMR spectroscopy can also be used to study the physical properties and phase transitions of this compound. acs.org
Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) in Fatty Acid Characterization
Mass Spectrometry (MS), particularly when coupled with chromatographic techniques (GC-MS, LC-MS), is essential for the identification and characterization of fatty acids. mdpi.comcreative-proteomics.comaocs.org MS provides precise molecular mass information, aiding in the identification of fatty acid species by comparing measured masses to databases. creative-proteomics.com
Tandem Mass Spectrometry (MS/MS) is invaluable for structural elucidation. By fragmenting ions and analyzing the resulting product ion patterns, MS/MS can reveal details about the fatty acyl chain length, the number of double bonds, and even the position of double bonds, although locating double bonds using conventional collision-induced dissociation (CID) can be challenging for isomers. creative-proteomics.comsciex.com
Advanced MS techniques, such as electron activated dissociation (EAD), can provide more diagnostic fragments for localizing double bonds in fatty acid isomers compared to CID. sciex.com Derivatization of fatty acids can also improve sensitivity and chromatographic resolution in MS analysis. creative-proteomics.comsciex.com
MS is widely used in lipidomics to characterize the diverse range of lipid molecules, including fatty acids and their derivatives. creative-proteomics.com It can be applied to analyze fatty acids within intact complex lipids like triglycerides and phospholipids (B1166683) after hydrolysis. sciex.comaocs.org MS/MS experiments are often necessary to differentiate and characterize individual lipid species within complex mixtures, especially for phospholipids. aocs.org
UV-Vis and Raman Spectroscopy in this compound Characterization and Bioconjugate Formation
Spectroscopic techniques, such as UV-Vis and Raman spectroscopy, offer valuable tools for the characterization of this compound and its involvement in bioconjugate formation. While this compound itself does not possess strong chromophores for significant UV-Vis absorption in the typical range, changes in its environment or conjugation with other molecules can be monitored using this technique.
Raman spectroscopy, a vibrational spectroscopic technique, provides detailed information about the molecular structure and bonding within a sample. It is particularly useful for identifying functional groups and conformational changes. For this compound, Raman spectroscopy can be used to characterize the cis double bond and the hydrocarbon chain. Shifts in Raman peaks can indicate interactions with other molecules or changes in the local environment. This technique can be applied to study the incorporation of this compound into lipid droplets or cell membranes, providing insights into lipid organization and dynamics. Furthermore, changes in the Raman spectra upon the formation of bioconjugates involving this compound can help confirm successful conjugation and provide information about the altered molecular structure.
Isotopic Labeling and Tracing Methodologies in this compound Research
Isotopic labeling of this compound is a powerful approach for tracing its metabolic fate and elucidating complex biochemical pathways in biological systems. By replacing specific atoms in the this compound molecule with their stable or radioactive isotopes, researchers can track the movement and transformation of this compound through various metabolic processes.
Use of Labeled Oleic Acids (e.g., ¹³C, Deuterated) for Metabolic Pathway Elucidation
Stable isotopes like Carbon-13 (¹³C) and Deuterium (²H) are commonly used to label this compound for metabolic tracing studies. sigmaaldrich.comresearchgate.netckisotopes.com
¹³C-labeled this compound, such as this compound-1-¹³C or uniformly labeled ¹³C₁₈ this compound, allows researchers to follow the carbon atoms of this compound through different metabolic pathways, including beta-oxidation, elongation, and desaturation. sigmaaldrich.comckisotopes.comnih.gov By analyzing the isotopic enrichment of downstream metabolites using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), researchers can quantify metabolic fluxes and identify key enzymes involved. ckisotopes.comnih.govnih.gov For instance, ¹³C-tracing has revealed that supplemented unsaturated fatty acids, including this compound, are involved in elongation, desaturation, and beta-oxidation reactions in Chinese Hamster Ovary (CHO) cells, yielding both common and uncommon fatty acids. nih.gov
Deuterated oleic acids, where hydrogen atoms are replaced by deuterium, are also valuable metabolic tracers. sigmaaldrich.comresearchgate.netnih.govnih.gov Deuterium labeling can be used in conjunction with Nuclear Magnetic Resonance (NMR) spectroscopy to investigate molecular structures and interactions. sigmaaldrich.com Additionally, deuterated fatty acids can be quantified in plasma using techniques like HPLC-MS, allowing for the tracing of fatty acid metabolism in vivo. researchgate.netnih.gov This approach has been used to assess the level of stearoyl-CoA desaturase 1 (SCD1) inhibition by measuring the conversion of deuterated stearic acid to deuterated this compound. researchgate.net
These labeled forms of this compound provide efficient means to trace fatty acid metabolism in vivo and in vitro, offering insights into the synthesis, regulation, and transport of lipids. sigmaaldrich.comresearchgate.netckisotopes.comnih.gov
Positron Emission Tomography (PET) Imaging with Radiolabeled this compound Analogs for Metabolic Studies
Positron Emission Tomography (PET) is a non-invasive imaging technique that can be used to study metabolic processes in living organisms. While not explicitly detailed in the provided search results for this compound itself, radiolabeled fatty acid analogs are used in PET imaging for metabolic studies. nih.gov This involves incorporating a positron-emitting isotope (e.g., ¹¹C, ¹⁸F) into a molecule that mimics the metabolic behavior of this compound. By tracking the distribution and metabolism of the radiolabeled analog using a PET scanner, researchers can assess fatty acid uptake, utilization, and accumulation in various tissues and organs in real-time. This technique is particularly useful for studying altered fatty acid metabolism in diseases such as cardiovascular disease and metabolic disorders.
Cellular and In Vitro Model Systems for Studying this compound Effects
Cellular and in vitro model systems are indispensable tools for investigating the diverse effects of this compound at a mechanistic level, allowing for controlled experimentation and detailed analysis of cellular responses.
Application of this compound in Mammalian Cell Culture Systems (e.g., Chinese Hamster Ovary cells, Vascular Smooth Muscle Cells, Satellite Cells)
This compound is widely used as a supplement in mammalian cell culture systems to study its impact on cell growth, viability, metabolism, and differentiation. citeab.comsigmaaldrich.com
Chinese Hamster Ovary (CHO) cells: CHO cells are a prominent cell line in the biopharmaceutical industry for producing therapeutic proteins. nih.govdcu.ie this compound is recognized as an important supplement for the growth and productivity of CHO cells. sigmaaldrich.com Supplementing CHO cell cultures with this compound can influence their fatty acid composition and enhance metabolic efficiency, potentially leading to improved recombinant protein expression. nih.gov Studies have shown that feeding unsaturated fatty acids like this compound can significantly impact the fatty acid composition of CHO cells. nih.gov this compound is often provided in cell culture as a component of serum or albumin, or esterified to molecules like cholesterol due to its poor solubility in aqueous media and susceptibility to peroxidation. sigmaaldrich.com The proper formulation of this compound as a stable supplement is a challenge in developing serum-free and protein-free media for biomanufacturing. sigmaaldrich.com Research using CHO cells has also investigated the role of this compound in lipid accumulation and its effects on proteins associated with lipid droplets. researchgate.net
Vascular Smooth Muscle Cells (VSMCs): this compound has been shown to influence the proliferation and migration of vascular smooth muscle cells, which are implicated in the development of atherosclerosis. researchgate.netmednexus.orgnih.govahajournals.orgmdpi.com Studies using rat and human VSMCs have demonstrated that this compound can induce proliferation in a dose-dependent manner. researchgate.netnih.govahajournals.org This mitogenic effect may involve signaling pathways such as the phosphatidylinositol 3-kinase/Akt pathway and the activation of protein kinase C (PKC). researchgate.netnih.govahajournals.org this compound can also increase the synthesis and secretion of vascular endothelial growth factor (VEGF) in VSMCs. mdpi.com
Satellite Cells: this compound has been investigated for its effects on skeletal muscle satellite cells, which are involved in muscle growth and regeneration, and can also differentiate into adipocytes. ejast.orgnih.govscirp.orgresearchgate.netmdpi.com Studies on bovine and porcine muscle satellite cells have shown that this compound can induce lipid droplet formation and promote adipogenic differentiation. ejast.orgnih.govscirp.orgresearchgate.netmdpi.com This differentiation is associated with the upregulation of adipogenesis-related genes and downregulation of myogenesis-related genes. nih.govresearchgate.netmdpi.com this compound may exert these effects, in part, through mechanisms involving G-protein coupled receptor 43 (GPR43) and CCAAT/enhancer-binding protein beta (C/EBPβ). scirp.orgresearchgate.net
This compound is also used in other cell culture models, such as rat hepatocytes, to induce steatosis (lipid accumulation) for studying non-alcoholic fatty liver disease (NAFLD). nih.govcas.cz
Utilization of Microbial and Fungal Fermentation Models for this compound Studies
Microbial and fungal fermentation systems are employed for both the production of this compound and for studying its biotransformation by microorganisms.
Certain oleaginous microorganisms, including specific microalgae, yeasts, and filamentous fungi, are capable of accumulating high levels of lipids, including this compound. mdpi.comfrontiersin.orgekb.egpreprints.org These organisms are explored for the sustainable production of high-oleic oils through fermentation processes. mdpi.compreprints.org For example, strains of the microalga Prototheca moriformis have been optimized to produce oil with a high this compound content through fermentation. mdpi.compreprints.org Fungal species like Mortierella isabellina and Yarrowia lipolytica are also studied for their ability to yield biomass rich in this compound. mdpi.com
Microbial fermentation models are also used to investigate the biotransformation of this compound by various microorganisms, including bacteria and fungi. plos.orgnih.govresearchgate.netresearchgate.net Rumen microbes, for instance, can hydrogenate and isomerize dietary fatty acids like this compound. plos.org Studies using in vitro rumen fermentation models have examined the effects of this compound supplementation on gas production, methane (B114726) emissions, and the formation of beneficial fatty acids. plos.org Certain bacteria, such as Micrococcus luteus, have been shown to biotransform this compound into other valuable compounds like γ-dodecalactone and 10-ketostearic acid. nih.gov Probiotic bacteria isolated from marine fish have also been investigated for their potential to produce this compound from waste materials through fermentation. researchgate.net Fungal fermentation models are also used to study the metabolic pathways involved in the biosynthesis of compounds influenced by this compound. nih.gov
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 445639 |
| This compound-¹³C | 13011406 |
| This compound-¹³C₁₈ | 24872561 |
| This compound-d2 | 13011408 |
| Palmitic acid | 985 |
| Stearic acid | 5281 |
| Palmitthis compound | 445638 |
| Linthis compound | 5280447 |
| γ-Dodecalactone | 13011408 |
| 10-Ketostearic acid | 107201 |
| Ricinthis compound | 643972 |
| 10-Hydroxystearic acid | 13011408 |
| Vaccenic acid | 5281120 |
| Hypogeic acid | 5281120 |
| Lauric acid | 3893 |
| Petroselinic acid | 11634 |
| Deuterium | 24523 |
| Carbon-13 | 6327 |
| Methane | 297 |
| Hydrogen | 783 |
| Triacylglycerol | 30303 |
| Cholesterol | 5997 |
| Prostaglandins | 5997 |
| Thromboxanes | 5280510 |
| Phospholipids | 5280510 |
| VEGF | 11352735 |
| GPR43 | 9540884 |
| C/EBPβ | 25920 |
| PPARγ | 637128 |
| SCD1 | 637128 |
| Adipose differentiation-related protein (ADRP) | 637128 |
| Ganoderic acids R, S, T | 10110972, 10110973, 10110974 |
| Mycosterol | 10110972 |
| Angiotensin II | 172127 |
| Endothelin-1 | 172127 |
| Insulin-like growth factor-1 | 172127 |
| Platelet-derived growth factor | 172127 |
| CD36 | 172127 |
| PGC-1␣ | 172127 |
| Reactive oxygen species (ROS) | 172127 |
| Akt/protein kinase B (PKB) | 172127 |
| PI3K | 172127 |
| PKC | 172127 |
| ERK-1/2 | 172127 |
| p70S6K | 172127 |
| PKC-beta | 172127 |
| JNK-1/2 | 172127 |
| p38 MAPK | 172127 |
| Pax7 | 172127 |
| Pax3 | 172127 |
| MyoD | 172127 |
| MyoG | 172127 |
| Myf5 | 172127 |
| MRF4 | 172127 |
| SCD | 172127 |
| PLIN2 | 172127 |
| FABP4 | 172127 |
| FAS | 172127 |
| PPARα | 172127 |
| C/EBP4 | 172127 |
| PLIN1 | 172127 |
| Acetate (B1210297) | 175 |
| Propionate | 1032 |
| Butyrate | 264 |
| Conjugated linthis compound (CLA) | 5280371 |
| 3-hydroxy fatty acids | 172127 |
| GABA | 119 |
| Aspartate | 617 |
| Tryptophan | 1148 |
| Oleoylanilide | 172127 |
| ¹¹C | 172127 |
| ¹⁸F | 172127 |
| Glucose | 579 |
This compound, a ubiquitous monounsaturated omega-9 fatty acid, plays crucial roles in biological systems and various industrial applications. Its unique chemical structure, featuring a single cis double bond at the ninth carbon position, dictates its physical and chemical properties. The study of this compound necessitates advanced analytical and research methodologies to fully understand its behavior, metabolism, and interactions at a molecular and cellular level.
UV-Vis and Raman Spectroscopy in this compound Characterization and Bioconjugate Formation
Spectroscopic techniques, such as UV-Vis and Raman spectroscopy, offer valuable tools for the characterization of this compound and its involvement in bioconjugate formation. While this compound itself does not possess strong chromophores for significant UV-Vis absorption in the typical range, changes in its environment or conjugation with other molecules can be monitored using this technique.
Raman spectroscopy, a vibrational spectroscopic technique, provides detailed information about the molecular structure and bonding within a sample. It is particularly useful for identifying functional groups and conformational changes. For this compound, Raman spectroscopy can be used to characterize the cis double bond and the hydrocarbon chain. Shifts in Raman peaks can indicate interactions with other molecules or changes in the local environment. This technique can be applied to study the incorporation of this compound into lipid droplets or cell membranes, providing insights into lipid organization and dynamics. Furthermore, changes in the Raman spectra upon the formation of bioconjugates involving this compound can help confirm successful conjugation and provide information about the altered molecular structure.
Isotopic Labeling and Tracing Methodologies in this compound Research
Isotopic labeling of this compound is a powerful approach for tracing its metabolic fate and elucidating complex biochemical pathways in biological systems. By replacing specific atoms in the this compound molecule with their stable or radioactive isotopes, researchers can track the movement and transformation of this compound through various metabolic processes.
Use of Labeled Oleic Acids (e.g., ¹³C, Deuterated) for Metabolic Pathway Elucidation
Stable isotopes like Carbon-13 (¹³C) and Deuterium (²H) are commonly used to label this compound for metabolic tracing studies. sigmaaldrich.comresearchgate.netckisotopes.com
¹³C-labeled this compound, such as this compound-1-¹³C or uniformly labeled ¹³C₁₈ this compound, allows researchers to follow the carbon atoms of this compound through different metabolic pathways, including beta-oxidation, elongation, and desaturation. sigmaaldrich.comckisotopes.comnih.gov By analyzing the isotopic enrichment of downstream metabolites using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), researchers can quantify metabolic fluxes and identify key enzymes involved. ckisotopes.comnih.govnih.gov For instance, ¹³C-tracing has revealed that supplemented unsaturated fatty acids, including this compound, are involved in a range of elongation, desaturation, and beta-oxidation reactions to yield both common and uncommon fatty acids such as vaccenic acid and hypogeic acid in Chinese Hamster Ovary (CHO) cells. nih.gov
Deuterated oleic acids, where hydrogen atoms are replaced by deuterium, are also valuable metabolic tracers. sigmaaldrich.comresearchgate.netnih.govnih.gov Deuterium labeling can be used in conjunction with NMR spectroscopy for investigating molecular structures, conformational changes, and atomic-level interactions. sigmaaldrich.com Additionally, deuterated fatty acids are utilized to trace metabolic pathways and in pharmacokinetic studies aimed at examining the absorption, distribution, metabolism, and excretion of lipids and lipid-based compounds in the body. sigmaaldrich.com A rapid method for the quantification of deuterium-labeled fatty acids in plasma by HPLC-MS has been developed, providing efficient means to trace fatty acid metabolism in vivo. nih.gov This approach has been used to assess the level of stearoyl-CoA desaturase 1 (SCD1) inhibition by measuring the conversion of deuterated stearic acid to deuterated this compound. researchgate.net
These labeled forms of this compound provide efficient means to trace fatty acid metabolism in vivo and in vitro, offering insights into the synthesis, regulation, and transport of lipids. sigmaaldrich.comresearchgate.netckisotopes.comnih.gov
Positron Emission Tomography (PET) Imaging with Radiolabeled this compound Analogs for Metabolic Studies
Positron Emission Tomography (PET) is a non-invasive imaging technique that can be used to study metabolic processes in living organisms. Radiolabeled fatty acid analogs are used in PET imaging for metabolic studies. nih.gov This involves incorporating a positron-emitting isotope (e.g., ¹¹C, ¹⁸F) into a molecule that mimics the metabolic behavior of this compound. By tracking the distribution and metabolism of the radiolabeled analog using a PET scanner, researchers can assess fatty acid uptake, utilization, and accumulation in various tissues and organs in real-time. This technique is particularly useful for studying altered fatty acid metabolism in diseases such as cardiovascular disease and metabolic disorders.
Cellular and In Vitro Model Systems for Studying this compound Effects
Cellular and in vitro model systems are indispensable tools for investigating the diverse effects of this compound at a mechanistic level, allowing for controlled experimentation and detailed analysis of cellular responses.
Application of this compound in Mammalian Cell Culture Systems (e.g., Chinese Hamster Ovary cells, Vascular Smooth Muscle Cells, Satellite Cells)
This compound is widely used as a supplement in mammalian cell culture systems to study its impact on cell growth, viability, metabolism, and differentiation. citeab.comsigmaaldrich.com
Chinese Hamster Ovary (CHO) cells: CHO cells are widely used in the biopharmaceutical industry to produce therapeutic proteins. nih.govdcu.ie Fatty acids, including this compound, have been shown to be important for the growth and productivity of CHO cells. sigmaaldrich.com Supplementing CHO cell cultures with this compound can enhance metabolic efficiency and cell viability, aiding cells in coping with environmental stresses. Feeding unsaturated fatty acids such as this compound can significantly impact the fatty acid composition of CHO cells, increasing their respective abundances in cell mass. nih.gov this compound is often provided to cells in culture as components of serum, albumin, or esterified to molecules such as cholesterol. sigmaaldrich.com The poor solubility of this compound in aqueous media and its susceptibility to peroxidation pose challenges for delivering it to cells in serum-free cultures. sigmaaldrich.com Research using CHO cells has also investigated the effects of this compound on lipid accumulation and the stability of proteins associated with lipid droplets. researchgate.net
Vascular Smooth Muscle Cells (VSMCs): this compound, an omega-9 monounsaturated fatty acid, contributes to the progression of atherosclerosis by engaging in various signaling pathways that stimulate the proliferation, migration, and apoptosis of vascular smooth muscle cells. researchgate.netmednexus.org Studies using rat aortic smooth muscle cells (RASMCs) have shown that this compound can significantly increase DNA synthesis and cell number in a concentration-dependent manner, indicating a mitogenic effect. nih.govahajournals.org This effect may be mediated through the activation of the phosphatidylinositol 3-kinase/Akt signaling pathway and protein kinase C (PKC). researchgate.netnih.govahajournals.org this compound also increases the synthesis and secretion of VEGF in rat vascular smooth muscle cells. mdpi.com
Satellite Cells: Skeletal muscle satellite cells are multipotent stem cells that can differentiate into various cell types, including adipocytes. nih.govresearchgate.net this compound is a critical regulator of lipid metabolism and intramuscular marbling formation. nih.gov Studies on bovine and porcine muscle satellite cells have demonstrated that this compound treatment can induce lipid droplet formation and promote lipogenic transdifferentiation. ejast.orgnih.govscirp.orgresearchgate.netmdpi.com This is supported by the upregulation of genes related to adipogenesis and fatty acid metabolism, and the downregulation of genes related to muscle formation. nih.govresearchgate.net The effects of this compound on satellite cells may involve the G-protein coupled receptor 43 (GPR43) and CCAAT/enhancer-binding protein beta (C/EBPβ). scirp.orgresearchgate.net
This compound is also used in other cell culture models, such as rat primary hepatocytes, to induce steatosis for studying conditions like non-alcoholic fatty liver disease (NAFLD). nih.govcas.cz Studies have compared the steatogenic and cytotoxic effects of this compound, palmitic acid, and their combinations in these models. nih.govcas.cz
Utilization of Microbial and Fungal Fermentation Models for this compound Studies
Microbial and fungal fermentation systems are employed for both the production of this compound and for studying its biotransformation by microorganisms.
Oleaginous microorganisms, including certain microalgae, yeasts, and filamentous fungi, are attractive candidates for lipid production due to their ability to accumulate high yields of fatty acids, including this compound. mdpi.comfrontiersin.orgekb.egpreprints.org These organisms are utilized in fermentation processes to produce high-oleic oils as sustainable alternatives to traditional sources. mdpi.compreprints.org For instance, Prototheca moriformis microalgae strains have been optimized through classical strain improvement techniques to produce high-oleic oil via fermentation, demonstrating scalability at different volumes. preprints.org Promising fungal species like Mortierella isabellina and Yarrowia lipolytica have also been investigated for their potential to yield biomass with high oil content. mdpi.com
Microbial and fungal fermentation models are also used to study the biotransformation of this compound by various microorganisms. plos.orgnih.govresearchgate.netresearchgate.netnih.gov In ruminants, dietary fatty acids like this compound undergo extensive hydrogenation and isomerization by rumen microbes, influencing the lipid profile of animal products. plos.org In vitro ruminal fermentation studies have investigated the impact of this compound supplementation on parameters such as gas production and the formation of beneficial fatty acids like conjugated linthis compound (CLA). plos.org Certain bacteria, such as Micrococcus luteus, have been shown to catalyze the direct conversion of this compound to compounds like γ-dodecalactone. nih.gov Probiotic bacteria have also been explored for their potential in the microbial production of this compound from waste materials through fermentation. researchgate.net Fungal fermentation models, such as those using Ganoderma lucidum, are used to study the effects of this compound on metabolic flux distribution in the biosynthesis of secondary metabolites. nih.gov
Industrial Biotechnology and Sustainable Production of Oleic Acid
Microbial Fermentation and Bioproduction of High-Oleic Oils
Microbial fermentation offers a promising and sustainable platform for the production of oils rich in oleic acid, mitigating the environmental concerns associated with traditional agricultural sources. Oleaginous microorganisms, including microalgae and yeasts, can be cultivated in controlled environments to accumulate significant quantities of lipids with a high this compound content.
Microalgae are photosynthetic organisms capable of converting carbon dioxide and sunlight into energy-rich lipids, making them a sustainable feedstock for high-oleic acid oils. researchgate.net Certain species of microalgae, such as Chlorella and Scenedesmus, have been identified as potent producers of this compound. For instance, studies have shown that the fatty acid profile of Chlorella sp. can contain up to 27.94% this compound. rsc.org Similarly, Scenedesmus dimorphus has been reported to have an this compound content of 21.1%. nih.gov The cultivation of these microalgae in photobioreactors allows for precise control over growth conditions, leading to consistent and high-quality oil production with a minimal ecological footprint. mdpi.com
| Microalgae Species | This compound Content (% of Total Fatty Acids) | Reference |
| Chlorella sp. | 27.94% | rsc.org |
| Scenedesmus dimorphus | 21.1% | nih.gov |
| Prototheca moriformis (mutated) | >86% | mdpi.com |
This table presents the this compound content in different microalgae species as reported in scientific literature.
The yield and composition of microbial oils are significantly influenced by fermentation conditions. mdpi.com Key parameters that can be optimized to enhance this compound production include nutrient availability, temperature, pH, and aeration. mdpi.com A high carbon-to-nitrogen (C/N) ratio in the culture medium is a well-established strategy to induce lipid accumulation in oleaginous microorganisms. researchgate.net For example, in the yeast Yarrowia lipolytica, a high C/N ratio has been shown to trigger a metabolic shift towards the synthesis and storage of lipids. frontiersin.org Temperature also plays a crucial role; for instance, cultivating Y. lipolytica at 21°C with a C/N ratio of 140 g/g was found to be optimal for maximal oil production. frontiersin.org Furthermore, fed-batch fermentation strategies, where nutrients are supplied incrementally during the cultivation process, have been successfully employed to achieve high cell densities and, consequently, high oil titers. In one study, a fed-batch process with Prototheca moriformis achieved biomass titers in the range of 200 g/L, with an oil content of 70-80 g per 100 g of biomass. mdpi.com
| Microorganism | Fermentation Strategy | Key Optimized Parameter(s) | Resulting this compound Yield/Titer | Reference |
| Yarrowia lipolytica | Batch Culture | C/N ratio (140 g/g), Temperature (21°C) | Increased overall lipid production | frontiersin.org |
| Prototheca moriformis | Fed-Batch | Nutrient feeding | 70-80 g oil / 100 g biomass | mdpi.com |
| Yarrowia lipolytica (engineered) | Fed-Batch | Not specified | 56 g/L oil titer with 84% this compound | oup.comrsc.orgmdpi.com |
This table summarizes the impact of optimized fermentation parameters on this compound production in different microorganisms.
Advances in genetic engineering have opened new avenues for enhancing this compound production in microorganisms. nih.gov By manipulating the metabolic pathways involved in fatty acid synthesis and storage, it is possible to create microbial strains with significantly improved this compound yields. oup.comrsc.orgmdpi.com A common strategy involves the overexpression of genes encoding key enzymes in the this compound biosynthetic pathway and the downregulation or deletion of genes that divert precursors to other fatty acids. For instance, in the oleaginous yeast Yarrowia lipolytica, a "push-pull-block" strategy has been successfully implemented. oup.comrsc.orgmdpi.com This involved pushing the metabolic flux towards this compound by overexpressing relevant synthesis genes, pulling this compound into storage lipids (triacylglycerides), and blocking competing pathways. oup.comrsc.orgmdpi.com This multi-faceted genetic engineering approach resulted in a Y. lipolytica strain capable of producing up to 56 g/L of microbial oil with an this compound content of 84% in fed-batch fermentation. oup.comrsc.orgmdpi.com The use of powerful gene-editing tools like CRISPR-Cas9 has further accelerated the ability to make precise and efficient genetic modifications in oleaginous yeasts for tailored lipid production. ijstr.org
| Microorganism | Genetic Engineering Strategy | Key Gene(s) Modified | Impact on this compound Production | Reference |
| Yarrowia lipolytica | Push-pull-block strategy | Altered fatty acid synthesis and triacylglyceride synthesis/degradation pathways | 110-fold increase in oil titer and 2.24-fold increase in this compound proportion | oup.comrsc.orgmdpi.com |
| Yarrowia lipolytica | CRISPR-Cas9 mediated gene editing | Not specified | Enabled precise genetic manipulation for bio-manufacturing | ijstr.org |
This table highlights the application of genetic engineering techniques to enhance this compound biosynthesis in microorganisms.
Bioconversion of this compound to Value-Added Derivatives
This compound serves as a versatile platform chemical that can be transformed into a wide array of value-added derivatives through biocatalytic processes. These bioconversions, utilizing enzymes or whole microbial cells, offer high selectivity and operate under mild conditions, presenting a sustainable alternative to traditional chemical synthesis.
The introduction of functional groups, such as hydroxyl groups, onto the this compound backbone can significantly enhance its chemical properties and expand its applications. Enzymatic hydroxylation, catalyzed by enzymes like hydratases and P450 monooxygenases, is a highly specific method for producing hydroxy fatty acids. mdpi.comresearchgate.net For example, oleate (B1233923) hydratases can catalyze the addition of a water molecule to the double bond of this compound to produce 10-hydroxystearic acid. nih.govnih.gov Several bacterial species, including Lactobacillus sakei, Selenomonas ruminantium, and Enterococcus faecalis, have been shown to efficiently convert this compound to 10-hydroxystearic acid. nih.govnih.gov In one study, Lactobacillus sakei was able to hydroxylate over 90% of the this compound in the medium. nih.gov These hydroxylated fatty acids are valuable precursors for the synthesis of polymers, lubricants, and surfactants. researchgate.net
| Microorganism/Enzyme | Transformation Reaction | Product | Conversion/Yield | Reference |
| Lactobacillus sakei | Hydroxylation | 10-hydroxystearic acid | >90% | nih.gov |
| Pseudomonas aeruginosa PR3 | Dihydroxylation | 7,10-dihydroxy-8(E)-octadecenoic acid (DOD) | Not specified | mdpi.com |
| Oleate Hydratase from Stenotrophomonas maltophilia | Hydration | 10-hydroxystearic acid | 98% conversion | mdpi.com |
This table provides examples of the enzymatic and microbial transformation of this compound into hydroxylated derivatives.
This compound is an excellent starting material for the synthesis of biodegradable and biocompatible surfactants and emulsifiers. These bio-based surface-active agents have applications in the food, cosmetic, and pharmaceutical industries. One important class of this compound-derived biosurfactants is sophorolipids, which are glycolipids produced by yeasts such as Starmerella bombicola. oup.com When this compound is provided as a substrate, S. bombicola can produce sophorolipids with this compound as the fatty acid component, and these have been shown to have excellent emulsifying properties. frontiersin.org Another example is the synthesis of oleoyl (B10858665) ethanolamide (OEA), a lipid mediator with applications in dietary supplements. acs.org OEA can be synthesized through the enzymatic amidation of this compound with ethanolamine, often catalyzed by lipases. acs.orgresearchgate.net The use of enzymes in these syntheses ensures high specificity and avoids the harsh reaction conditions associated with chemical methods. researchgate.net
| Product | Precursors | Biocatalyst/Microorganism | Key Features and Applications | Reference |
| Sophorolipids | This compound, Glucose | Starmerella bombicola | Glycolipid biosurfactant with emulsifying properties | frontiersin.orgoup.com |
| Oleoyl Ethanolamide (OEA) | This compound, Ethanolamine | Lipase | Lipid mediator, dietary supplement | acs.orgresearchgate.net |
| Imidazolium Surfactants | This compound | Chemical synthesis (renewable feedstock) | Self-aggregating, biodegradable surfactants | rsc.org |
This table showcases the synthesis of various value-added surfactants and emulsifiers derived from this compound.
This compound in Material Science and Nanotechnology Applications
This compound has emerged as a versatile molecule in material science and nanotechnology, primarily due to its amphiphilic nature, consisting of a hydrophilic carboxylic acid head and a long hydrophobic hydrocarbon tail. This unique structure allows it to interface between different phases, making it an invaluable component in the synthesis and functionalization of advanced materials. Its applications range from stabilizing nanoscale particles to forming the basis of high-performance, environmentally friendly industrial fluids.
This compound as a Stabilizing and Coating Agent for Nanoparticles
The synthesis of monodisperse and stable nanoparticles is a significant challenge in nanotechnology. This compound is widely employed as a capping or stabilizing agent to control particle growth, prevent aggregation, and impart specific solubility characteristics. nih.govrsc.org
The mechanism of stabilization involves the coordination of this compound's carboxyl group with the metal atoms on the nanoparticle's surface. researchgate.netresearchgate.net This forms a strong bond, effectively anchoring the this compound molecule to the particle. researchgate.net The long, nonpolar hydrocarbon tails then extend into the surrounding solvent, creating a protective monolayer. nih.gov This layer provides steric hindrance, which repels other nanoparticles, thereby preventing them from agglomerating and ensuring colloidal stability. nih.gov
This coating makes the nanoparticles hydrophobic, allowing them to be readily dispersed in non-polar organic solvents like hexane, toluene, and chloroform. nih.govimagionbiosystems.com This property is crucial for many applications where uniform dispersion in an organic matrix is required. This compound has been successfully used to stabilize a wide variety of nanoparticles, including:
Iron Oxides (Fe3O4, Magnetite): Extensively used for biomedical applications, magnetic storage, and heat transfer fluids. nih.govunimap.edu.myaip.org The this compound coating is essential for creating stable ferrofluids in non-polar carriers. frontiersin.org
Cobalt Ferrite (CoFe2O4): The concentration of this compound during synthesis can be used to control the particle size and magnetic properties of these nanoparticles, transitioning them from ferrimagnetic to superparamagnetic. acs.org
Other Metal Oxides and Quantum Dots: Its versatility extends to various other nanoscale materials where surface passivation and dispersion in organic media are necessary.
The use of this compound as a coating agent significantly influences the physicochemical properties of the resulting nanoparticles, as detailed in the table below.
| Nanoparticle Type | Stabilization Mechanism | Key Properties of Coated Nanoparticle |
| Iron Oxide (Fe3O4) | Chemisorption of carboxylate group onto the iron oxide surface. researchgate.net | Forms a protective monolayer, prevents aggregation, imparts hydrophobicity, allows for dispersion in non-polar solvents (e.g., toluene, hexane). nih.govfrontiersin.org |
| Cobalt Ferrite (CoFe2O4) | Bridging bidentate interactions between this compound and metal atoms on the nanoparticle surface. acs.org | Controls particle size during synthesis, prevents agglomeration, and allows for tuning of magnetic properties from ferrimagnetic to superparamagnetic. acs.org |
| General Metallic/Oxide NPs | Adsorption of the polar carboxyl head to the particle surface, with the nonpolar tail extending outwards. | Provides steric barrier, enhances colloidal stability in organic solvents, and passivates the surface to prevent oxidation. nih.govnih.govunimap.edu.my |
Development of this compound-Based Nanosystems for Biomedical Applications (e.g., drug delivery, imaging)
In the biomedical field, this compound is a key component in the formulation of sophisticated nanosystems designed for targeted drug delivery and advanced medical imaging. Its biocompatibility and ability to form stable nanostructures make it an ideal excipient. researchgate.net
Drug Delivery:
This compound is integral to various nanocarriers, such as nanoemulsions, nanocapsules, and lipid-based nanoparticles, which are designed to encapsulate and transport therapeutic agents. pharmaexcipients.combohrium.comnih.gov These systems offer numerous advantages, including the ability to solubilize poorly water-soluble (lipophilic) drugs, protect them from degradation, and facilitate their transport across biological membranes. nih.govnih.gov
Nanoemulsions: These are dispersions of oil droplets in water, stabilized by surfactants. This compound often constitutes the oil phase, acting as a carrier for hydrophobic drugs. bohrium.comresearchgate.net this compound-based nanoemulsions are particularly explored for dermal and transdermal drug delivery, where this compound itself acts as a penetration enhancer, improving the transport of active ingredients into the skin. researchgate.netpharmaexcipients.com
Lipid Nanoparticles: Solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs) can incorporate this compound to modify their structure and improve drug loading. nih.gov These systems can offer sustained drug release, reducing the frequency of administration and potential side effects. nih.gov
Ufasomes: These are vesicles formed from unsaturated fatty acids, like this compound, in an aqueous medium at a specific pH range. benthamdirect.com They represent a novel vesicular drug delivery system capable of encapsulating both hydrophilic and lipophilic drugs. benthamdirect.com
Biomedical Imaging:
This compound's role as a nanoparticle coating is critical for developing contrast agents for medical imaging. Superparamagnetic iron oxide nanoparticles (SPIONs) are a prime example. When coated with this compound, these nanoparticles are stable and can be used as effective T2 contrast agents in Magnetic Resonance Imaging (MRI). nih.govacs.org The hydrophobic surface, however, often needs to be modified for in-vivo applications to make the nanoparticles water-dispersible. nih.govacs.org This is typically achieved through a secondary coating or ligand exchange process that replaces or modifies the this compound layer. nih.gov this compound-coated nanoparticles are also being investigated for use in other imaging modalities like photoacoustic imaging. researchgate.net
| Nanosystem Type | Role of this compound | Biomedical Application | Research Finding |
| Nanoemulsions | Oil phase component; penetration enhancer. pharmaexcipients.combohrium.com | Dermal and transdermal delivery of drugs. pharmaexcipients.com | Enhances skin permeation and retention of active therapeutic agents for treating cutaneous diseases. researchgate.netpharmaexcipients.com |
| Lipid-Based Nanoparticles | Structural component; stabilizing agent; active ingredient. nih.gov | Injectable delivery of anti-inflammatory agents. nih.gov | Nanoparticles loaded with this compound can mitigate acute respiratory distress syndrome by suppressing neutrophil activity. nih.gov |
| Ufasomes | Primary vesicle-forming component. benthamdirect.com | Vesicular drug delivery for various therapeutic agents. | Forms closed lipid bilayers in a pH-dependent manner, encapsulating drugs within the vesicle structure. benthamdirect.com |
| Coated SPIONs | Stabilizing and coating agent for the iron oxide core. nih.govnih.gov | T2 contrast agent for Magnetic Resonance Imaging (MRI). | Creates monodisperse, stable nanoparticles that can be rendered water-dispersible for in-vivo imaging applications. nih.govacs.org |
This compound in Bio-based Lubricants and Industrial Fluids
The increasing demand for sustainable and environmentally friendly industrial products has driven significant research into bio-based lubricants. This compound, particularly from high-oleic vegetable oils, is a leading candidate to replace conventional mineral oil-based lubricants due to its excellent performance characteristics and biodegradability. lubesngreases.comresearchgate.net
This compound's inherent properties make it an effective lubricant base stock:
High Lubricity: The polar fatty acid chains form strong lubricant films through intermolecular interactions, providing superior friction and wear protection. lubesngreases.commdpi.com
Oxidative Stability: As a monounsaturated fatty acid, this compound is significantly more resistant to oxidation than polyunsaturated fatty acids. researchgate.net High-oleic oils show thermal and oxidative stability that can be comparable to, or even exceed, that of some mineral oils. lubesngreases.comresearchgate.net
High Viscosity Index: Lubricants based on high-oleic oils exhibit more stable viscosity across a wide range of temperatures compared to conventional mineral oils. lubesngreases.com
Biodegradability: this compound and its derivatives are readily biodegradable, reducing the environmental impact of lubricant disposal and spillage. lubesngreases.comriverlandtrading.com
This compound and its esters (e.g., trimethylolpropane (B17298) trioleate) are chemically modified to create biolubricants with enhanced properties, such as improved pour points (low-temperature performance) and even greater oxidative stability. researchgate.netresearchgate.netmytribos.org These bio-based fluids are used in a variety of applications, including hydraulic fluids, metalworking fluids, cutting oils, and transformer oils. researchgate.netriverlandtrading.comsilverfernchemical.com
Research studies have demonstrated the competitive performance of this compound-based lubricants. For instance, four-ball wear testing shows that high-oleic soybean oil formulations can produce a significantly smaller wear scar compared to mineral oil-based lubricants, indicating better anti-wear properties. lubesngreases.com Similarly, oxidation stability tests reveal that high-oleic oils can last several times longer than their low-oleic counterparts. lubesngreases.com
| Property | High-Oleic Soybean Oil Lubricant | Low-Oleic Soybean Oil Lubricant | Mineral Oil Lubricant |
| Oxidation Stability (RPVOT, minutes) | 153 - 194 | 45 | N/A (Varies) |
| Four-Ball Wear Scar (mm) | 0.38 - 0.48 | 0.50 | 0.55 |
| Viscosity Index | 213 - 218 | 237 | 140 |
| Pour Point (°C) | -21 to -27 | -26 | -21 |
Data sourced from a comparative study on formulated lubricants. lubesngreases.com
The synthesis of this compound esters, such as oleyl oleate, can yield biolubricants with favorable pour points (-31°C), high flash points (320°C), and a high viscosity index (197), making them suitable as general-purpose industrial lubricants. ekb.eg
Future Directions and Emerging Research Avenues in Oleic Acid
Elucidating Novel Signaling Pathways and Epigenetic Mechanisms of Oleic Acid
Research continues to delve into how this compound interacts with cellular machinery and influences gene expression. This compound has been shown to impact cell membrane fluidity, receptors, intracellular signaling pathways, and gene expression. researchgate.net Studies, primarily in neutrophils, have indicated that this compound stimulates MAPK phosphorylation, intracellular calcium mobilization, granule release, and superoxide (B77818) production. mdpi.commdpi.com Protein kinase C activation, potentially linked to increased intracellular calcium, may contribute to this compound-induced oxidative burst. mdpi.com Other intracellular signaling pathways, such as p38 MAPK, ERK1/2, and PI3K/Akt, have also been implicated in this compound-dependent matrix metalloproteinase-9 (MMP-9) release. mdpi.commdpi.com Furthermore, this compound-induced reactive oxygen species (ROS) production appears to be determined by NADPH oxidase stimulation, leading to increased killing capacity and phagocytosis in neutrophils. mdpi.com
This compound also interacts with nuclear receptors, particularly Peroxisome Proliferator-Activated Receptors (PPARs), which are key regulators of energy homeostasis and possess anti-inflammatory and antiatherogenic roles in immune cells. mdpi.com Oleoylethanolamide (OEA), a derivative of this compound, acts as an endogenous ligand for PPARα and is being investigated as a potential therapeutic agent for obesity due to its role in regulating dietary fat intake and energy homeostasis, as well as its anti-inflammatory and antioxidant effects. researchgate.netmdpi.commdpi.com
Emerging evidence highlights the influence of this compound on epigenetic mechanisms, opening new avenues for therapeutic exploration. researchgate.netmdpi.commdpi.com Nutriepigenomics, a field studying the relationship between nutrition and epigenetics, is exploring how fatty acids, including this compound, can regulate gene expression through epigenetic modifications, impacting metabolic outcomes. mdpi.commdpi.com While the epigenetic mechanisms of various fatty acids are still being identified, research suggests this compound can exert beneficial anti-inflammatory effects by regulating microRNA expression. researchgate.net Studies have also shown that this compound can enhance human regulatory T cell (Treg) suppressive function through a mechanism involving the amplification of Treg fatty acid oxidation-driven oxidative phosphorylation metabolism, leading to increased expression of FOXP3 and phosphorylation of STAT5. nih.gov Distinct responses to this compound and arachidonic acid have been observed in DNA methylation profiles, particularly within the gene body of target genes, correlating positively with transcription. ub.edu
Beyond immune cells, a novel mechanism proposed for this compound is the suppression of the reticulum stress pathway and pyroptosis, demonstrating its ability to improve hepatocellular lipotoxicity in both in vivo and in vitro models via the inhibition of endoplasmic reticulum stress and pyroptosis. mdpi.com this compound is also recognized as a natural activator of sirtuin 1 (SIRT1), which contributes to its anti-inflammatory effects by inhibiting the NF-κB signaling pathway in immune cells and reducing levels of pro-inflammatory cytokines like IL-8, IL-6, and TNF-α, thereby inhibiting neuroinflammation. researchgate.netmdpi.com
Development of Advanced this compound-Derived Nanosystems for Targeted Therapies
The inherent properties of this compound are being leveraged in the development of advanced nanosystems for targeted drug delivery and therapeutic interventions. This compound is a key component in the fabrication of lipid-based nanoparticles due to its stability-enhancing properties and ability to facilitate cellular internalization. researchgate.net These nanosystems offer advantages in drug delivery, including prolonged circulation time. researchgate.net
Recent research has explored the use of this compound-based nanoparticles for targeted therapies. For instance, this compound has been fabricated into elastic nanoparticles (OA-ENPs) that have shown significant tumor accumulation in vivo without the need for surface modification. researchgate.netnih.gov These OA-ENPs demonstrated a high tumor inhibition rate in murine breast cancer models. researchgate.netnih.gov The tumor targetability of these nanoparticles appears to be dose-dependent, with higher doses leading to greater accumulation in tumor tissue compared to the liver. researchgate.netnih.gov The elasticity of OA-ENPs and the increased demand for unsaturated fatty acids by rapidly proliferating tumor cells may contribute to this targeted delivery. nih.gov
This compound-based nanosystems are also being investigated for their anti-inflammatory potential. Injectable lipid-based nanocarriers containing this compound have shown promise in mitigating acute respiratory distress syndrome (ARDS) in mice by suppressing neutrophil activity. researchgate.net The size of these nanoparticles influenced their therapeutic efficiency, with larger nanoparticles demonstrating greater reduction in inflammatory markers like myeloperoxidase (MPO), TNF-α, and IL-6 compared to smaller ones. researchgate.net This suggests that nanoparticulate size is a crucial factor governing the anti-inflammatory effect and lung injury therapy. researchgate.net
Furthermore, the association of this compound and corticosteroids like dexamethasone (B1670325) acetate (B1210297) into nanocapsules has been explored to reduce the effective corticosteroid dose needed for treating skin inflammation. mdpi.com These nanocapsules provided higher concentrations of dexamethasone in the epidermis compared to non-nanoencapsulated formulations and effectively inhibited ear edema and inflammatory cell infiltration in a UVB radiation-induced sunburn model in mice. mdpi.com This highlights the potential of this compound-containing nanostructures to improve the anti-inflammatory efficacy and reduce adverse effects associated with conventional treatments. mdpi.com
The development of novel topical formulations, such as chitosan-oleic acid nanoparticles loaded with lemon peel essential oil, is also being explored for the treatment of vulvovaginal candidiasis. mdpi.com These nanoparticles exhibit high encapsulation efficiency, stability, and controlled release, offering a promising alternative to conventional antifungal therapies. mdpi.com
Integration of Multi-Omics Approaches for Comprehensive this compound Research
Multi-omics approaches, which integrate data from various biological layers such as genomics, transcriptomics, proteomics, and metabolomics, are becoming increasingly vital for a comprehensive understanding of this compound's effects. These approaches provide a more holistic view of the biological processes influenced by this compound, allowing researchers to move beyond correlations and uncover causative changes. thermofisher.com
Studies utilizing multi-omics have investigated the impact of dietary fatty acids, including this compound, on gene and protein expression profiles. For instance, a transcriptomics and proteomics investigation using interleukin-10 gene-deficient mice found a close clustering of colonic gene and protein expression profiles between mice fed a control diet and those fed an this compound-enriched diet. nih.gov This suggested that this compound is a suitable control unsaturated fatty acid for use in multi-omics studies investigating polyunsaturated fatty acids. nih.gov The study also underscored the importance of a systems biology approach to understand the effects of diet on gene expression as a function of genotype. nih.gov
Integrated multi-omics approaches have also been used to study the impact of non-esterified fatty acids, including this compound, on cellular metabolism and lipid processing. nih.gov Targeted analyses have shown that saturated and monounsaturated non-esterified fatty acids differentially affect cellular lipid profiles. nih.gov Multi-omic analyses have suggested that while palmitic acid exposure is associated with the enrichment of β-oxidation pathways, this compound exposure is linked to the enrichment of anti-inflammatory and antioxidant pathways. nih.gov This further demonstrates the role of dietary fatty acids like this compound as important regulators of cellular lipid metabolism. nih.gov
Multi-omics is also being applied in broader agricultural research, such as in oil palm studies, to understand stress responses and improve traits like fatty acid composition. mdpi.com Integrating transcriptomics, proteomics, and metabolomics allows researchers to identify key pathways, genes, proteins, and metabolites involved in responses to environmental factors. mdpi.com While significant progress has been made through multi-omics studies, further research is needed to fully elucidate the underlying molecular mechanisms in complex biological processes. researchgate.net
Precision Nutrition and Personalized Medicine Approaches Leveraging this compound's Effects
The growing understanding of how individuals respond differently to dietary components is driving the field of precision nutrition and personalized medicine, where this compound's effects can be leveraged. Precision nutrition aims to tailor dietary strategies to individual genetic, metabolic, and environmental profiles, moving beyond generalized recommendations. karger.comcardiometabolichealth.orgfrontiersin.org
Research indicates that individual responses to dietary fatty acids, including monounsaturated fatty acids like this compound, can significantly impact gene expression profiles in adipose tissue. cardiometabolichealth.org This suggests that personalized nutrition strategies incorporating this compound could be beneficial in preventing inflammation-related conditions such as metabolic syndrome. cardiometabolichealth.org Tailoring dietary macronutrient composition based on an individual's metabolic phenotype has shown potential to enhance cardiometabolic health. cardiometabolichealth.org
Omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, are foundational to precision nutrition, providing insights into how diet modulates genetic activity and metabolic pathways. thermofisher.comcardiometabolichealth.org Metabolomics, in particular, helps in understanding metabolic responses to dietary interventions. cardiometabolichealth.org Studies have correlated diets rich in components found alongside this compound (like those in the Mediterranean and Nordic diets) with beneficial metabolomic profiles. biocrates.com
Genetic variations can influence how individuals metabolize and utilize fatty acids. mdpi.com Understanding this genetic variability in the context of dietary fatty acid intake, including this compound, can enable the development of individualized dietary and supplement interventions to prevent and manage diseases. mdpi.com Precision nutrition approaches offer the potential to predict the physiological and pathological consequences of gene-diet interactions. mdpi.com
Further research is needed to fully understand the specific role of fatty acids like this compound in conditions such as obesity and metabolic syndrome within the context of precision nutrition. frontiersin.org The integration of multi-omics data is expected to further unlock the potential of precision nutrition for improving global health outcomes. cardiometabolichealth.org
Sustainable Bioproduction Enhancement and Circular Bioeconomy Integration for this compound
Efforts are underway to enhance the sustainable bioproduction of this compound and integrate its production and utilization within a circular bioeconomy framework. The circular bioeconomy focuses on utilizing renewable biological resources and minimizing waste to create a sustainable industrial system. researchgate.netnih.gov
This compound is a key component of various plant oils, such as palm oil and canola oil, which are being explored as feedstocks for bio-based products. scribd.com Research is focusing on developing sustainable synthesis pathways and processes for producing chemicals and materials from biogenic resources and through recycling. tum.de This includes exploring the potential of vegetable fatty acids like this compound as precursors for bioplastics and other industrial chemicals, aiming to replace fossil fuel-based production. tum.de
The conversion of this compound into other valuable chemicals, such as myristic acid for cleaning agents and cosmetics, is an area of active research, focusing on developing efficient catalytic oxidation processes. tum.de
Furthermore, the utilization of oily waste materials, which often contain significant amounts of this compound, for the production of value-added products like polyhydroxyalkanoates (PHAs) (bioplastics) is a key aspect of the circular bioeconomy. researchgate.net Microorganisms capable of hydrolyzing triacylglycerols in oily waste into fatty acids, which can then be converted into PHAs, are being investigated. researchgate.net This approach not only provides a sustainable method for bioplastics production but also addresses the challenge of waste management. researchgate.net
Integrating agro-industrial waste and side streams into biorefineries for the production of valuable chemicals and biofuels is another area where this compound's presence in these waste streams can be leveraged within a circular bioeconomy model. nih.gov This involves using microbial strains to convert waste materials into desired metabolic byproducts. nih.gov
Exploration of this compound in Emerging Disease Pathologies and Interventions
The therapeutic potential of this compound is being explored in a wider range of emerging disease pathologies beyond its well-established roles in cardiovascular health and inflammation. Research is investigating its effects on various conditions, including cancer, autoimmune diseases, infectious diseases, and neurological disorders. researchgate.netresearchgate.net
Studies have suggested a beneficial effect of this compound on cancer, with research showing its ability to inhibit the growth of cancer cells and promote apoptosis in certain types of cancer. openaccesspub.org In breast cancer cells, this compound has been shown to reduce the expression of the oncogene Her-2/neu and act synergistically with anticancer drugs like trastuzumab. mdpi.com
While the role of this compound in immune responses is still being debated, dietary intake of olive oil containing this compound may improve immune responses against pathogens like bacteria and fungi by influencing immune cells such as macrophages, lymphocytes, and neutrophils. researchgate.netresearchgate.net This suggests the potential for developing novel therapies for inflammatory and infectious diseases based on unsaturated fatty acids like this compound. researchgate.netresearchgate.net
This compound's potential in neurological disorders is also being investigated. Research has explored the efficacy of an oleic/albumin complex for neuroprotection, suggesting it could ameliorate neuronal cell damage in conditions like Parkinson's disease. mdpi.com this compound is released from brain phospholipids (B1166683) after cerebral ischemia, and its potential neuroprotective effects through mechanisms like PPAR-γ activation are being studied. researchgate.net
Furthermore, the role of this compound in wound healing and skin repair is being explored. researchgate.netresearchgate.net Its ability to enhance wound closure and drug absorption highlights its potential in dermatological applications. researchgate.net
Although some research suggests a lower risk of certain cancers like pancreatic and bladder cancer with higher dietary intake or blood levels of this compound, more research is needed to confirm these associations and determine if this compound supplements are beneficial. webmd.com Similarly, while dietary this compound might be linked to a lower risk of ulcerative colitis and stroke, not all research agrees, and further investigation is required. webmd.com
The ongoing research into the diverse effects of this compound in various disease models and its potential as a therapeutic agent or a component in advanced delivery systems underscores its continued importance in biomedical research.
Q & A
How can researchers design experiments to assess the endocrine-disrupting effects of oleic acid in vivo?
Answer:
To evaluate endocrine disruption, use controlled in vivo models (e.g., rodents) with gestational exposure protocols. Key steps include:
- Dosage and Timing : Administer this compound during critical developmental windows (e.g., gestation days 7–19 in rats) to mimic human exposure scenarios .
- Hormonal Assays : Measure serum testosterone, LH, and FSH levels via ELISA or radioimmunoassay. For example, this compound exposure in utero significantly reduced testosterone and altered gonadotropin levels in rat offspring .
- Organ Weights and Histopathology : Quantify androgen-sensitive organ weights (testes, prostate) and assess sperm parameters (motility, viability, morphology) using WHO guidelines .
- Oxidative Stress Markers : Analyze testicular lipid peroxidation (malondialdehyde, MDA) and antioxidant enzymes (superoxide dismutase, SOD; glutathione, GSH) via spectrophotometry .
Advanced Consideration : Incorporate epigenetic markers (DNA methylation) to explore long-term transgenerational effects .
What methodological approaches resolve contradictions in this compound’s reported estrogenic vs. antiandrogenic effects?
Answer:
Contradictions often arise from differences in exposure timing, dosage, or model systems. To address this:
- Systematic Reviews : Conduct meta-analyses of existing data (e.g., compare prenatal vs. postnatal exposure outcomes) .
- Dose-Response Studies : Test varying concentrations (e.g., 0.1–10 mg/kg) to identify threshold effects. For instance, higher this compound doses in utero reduced testosterone, while lower doses showed negligible impact .
- Mechanistic Studies : Use receptor-binding assays (e.g., AR/ER antagonism) or gene expression profiling (e.g., qPCR for steroidogenic enzymes like 17β-HSD) to clarify pathways .
Data Example : In one study, this compound increased serum estradiol but decreased testosterone, suggesting dual estrogenic/antiandrogenic activity .
What advanced analytical techniques are recommended for quantifying this compound in complex matrices (e.g., biologics)?
Answer:
- UV Spectrophotometry : For direct quantification in polysorbate-80-containing biologics, use cis-10-nonadecenoic acid as an internal standard to correct extraction losses .
- Chromatography : Employ HPLC-MS/MS with C18 columns (e.g., Agilent ZORBAX Eclipse Plus) for high sensitivity (LOD: 0.1 µg/mL) .
- Hydrolysis Protocols : Validate base hydrolysis (e.g., 0.1M NaOH) to differentiate free vs. esterified this compound in surfactants .
Data Validation : Cross-reference with NIST Standard Reference Database 69 for physicochemical properties (e.g., boiling point: 360°C) .
How should researchers statistically analyze oxidative stress data in this compound studies?
Answer:
- Parametric Tests : Apply ANOVA with Tukey-Kramer post hoc tests for normally distributed data (e.g., MDA, SOD levels) .
- Non-Parametric Alternatives : Use Kruskal-Wallis tests if data violate normality assumptions.
- Effect Size Reporting : Include SEM and confidence intervals (e.g., "MDA increased by 2.1 ± 0.3 nmol/mg protein, p<0.05") .
Advanced Tip : Use multivariate analysis (e.g., PCA) to correlate oxidative stress markers with hormonal changes .
What protocols ensure reproducibility in this compound-based nanomaterial synthesis?
Answer:
- Surfactant Optimization : Adjust this compound concentration (e.g., 0.1–1.0 wt%) to control grain size in BaTiO3 films. Higher concentrations (≥0.5 wt%) increased homogeneity in hydrothermal synthesis .
- Characterization : Use FE-SEM for microstructural analysis and XRD for crystallinity validation .
- Documentation : Specify solvent systems (e.g., this compound/NaOH), reaction times (e.g., 12–24 hrs), and temperature profiles in supplementary materials .
How can researchers validate physicochemical data for this compound in experimental protocols?
Answer:
- Authority Databases : Cross-check melting point (−6°C), density (0.895 g/cm³), and solubility (insoluble in water) using NIST Chemistry WebBook .
- Purity Standards : Source ≥99% pure this compound (CAS 112-80-1) from certified suppliers (e.g., Sigma-Aldrich) and verify via FT-IR .
What guidelines should be followed when publishing contradictory this compound data?
Answer:
- Transparency : Clearly state experimental conditions (e.g., animal strain, exposure route) to enable cross-study comparisons .
- Discussion Section : Acknowledge limitations (e.g., single-dose studies) and propose hypotheses (e.g., tissue-specific receptor affinity) .
- Supplementary Materials : Provide raw data (e.g., hormone levels, organ weights) in tabular format with SEM values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
